molecular formula C14H11BrN2 B6319572 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 726155-36-8

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B6319572
CAS No.: 726155-36-8
M. Wt: 287.15 g/mol
InChI Key: JAZCTBFIKVNRFZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine ( 726155-36-8) is a chemical compound with the molecular formula C₁₄H₁₁BrN₂ and a molecular weight of 287.15 . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry . This structure is frequently investigated for its potential biological activities. The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and bioactive molecules, which exhibit a range of effects including analgesic, anticancer, antiosteoporosis, and anxiolytic activities . The presence of the 3-bromophenyl substituent in this specific compound makes it a valuable building block for further chemical exploration. It can serve as a key intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse functional groups for the synthesis of novel derivatives . These derivatives are essential for constructing compound libraries in drug discovery efforts and for the structure-activity relationship (SAR) study of imidazo[1,2-a]pyridine-based therapeutics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZCTBFIKVNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Abstract

This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , a privileged bicyclic scaffold in medicinal chemistry.[1] Belonging to the imidazo[1,2-a]pyridine class, this compound serves as a critical intermediate for the development of GABA-A receptor modulators, anti-infectives, and oncology therapeutics.[1] This document details its physicochemical properties, validated synthesis protocols, and structure-activity relationship (SAR) logic, designed for researchers in drug discovery.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound features a fused 5,6-bicyclic system (imidazo[1,2-a]pyridine) substituted with a methyl group at the 8-position and a 3-bromophenyl ring at the 2-position.[1]

Key Structural Features:

  • Scaffold: Imidazo[1,2-a]pyridine (Bridgehead nitrogen heterocycle).[1][2]

  • 8-Methyl Group: Increases lipophilicity and introduces steric bulk near the bridgehead nitrogen, often improving metabolic stability by blocking the C8 position from oxidative metabolism.[1]

  • 3-Bromophenyl Moiety: Located at the C2 position.[1][3] The meta-bromine serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for rapid library generation.[1]

Table 1: Predicted Physicochemical Properties

PropertyValue (Approx.)Significance
Molecular Formula C₁₄H₁₁BrN₂Core composition
Molecular Weight 287.16 g/mol Fragment-based drug design (FBDD) compliant
cLogP 3.8 – 4.1High lipophilicity; suggests good membrane permeability
TPSA ~17-18 ŲLow polar surface area; indicates BBB penetrability
H-Bond Acceptors 2 (N1, N4)Interaction points for receptor binding
pKa (Conj.[1][3] Acid) ~5.5 – 6.0Weakly basic; protonation occurs at N1 (pyridine-like nitrogen)
Medicinal Chemistry & SAR Logic

The imidazo[1,2-a]pyridine core is a "privileged structure" found in marketed drugs like Zolpidem (sedative) and Olprinone (cardiotonic).[1]

2.1 Pharmacophore Analysis
  • GABA-A Receptor Modulation: The 2-phenylimidazo[1,2-a]pyridine motif mimics the benzodiazepine binding pharmacophore.[1] The 8-methyl group often enhances selectivity for specific receptor subunits (e.g.,

    
    1 vs 
    
    
    
    2) by inducing a specific conformational tilt in the binding pocket.[1]
  • Metabolic Stability: The C3 position is highly nucleophilic and prone to metabolic oxidation or conjugation.[1] However, in this intermediate, C3 is unsubstituted, leaving it open for functionalization (e.g., formylation via Vilsmeier-Haack) to create bioactive amides similar to Zolpidem.

2.2 Visualization: SAR & Functionalization Logic

The following diagram illustrates the strategic importance of each site on the molecule.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Scaffold C2_Pos C2-Position: 3-Bromophenyl Group Core->C2_Pos  Anchors Lipophilic Domain   C3_Pos C3-Position: Open for Functionalization (Mannich/Vilsmeier) Core->C3_Pos  Key Pharmacophore Site   C8_Pos C8-Position: Methyl Group Core->C8_Pos  Modulates Sterics/Metabolism   Suzuki Coupling Suzuki Coupling C2_Pos->Suzuki Coupling  Library Gen   Target Binding Target Binding C3_Pos->Target Binding  H-Bonding  

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.[1]

Synthesis Strategy

The most robust route for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with


-haloketones.[1] This method is preferred over the Groebke-Blackburn-Bienaymé (GBB) reaction when specific regiochemistry at the C2 position is required without a C3 substituent.[1]
3.1 Retrosynthetic Analysis
  • Target: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine[1]

  • Precursors: 2-Amino-3-methylpyridine + 2-Bromo-1-(3-bromophenyl)ethan-1-one.[1]

  • Mechanism: Hantzsch-type condensation involving N-alkylation of the ring nitrogen followed by cyclodehydration.[1]

3.2 Experimental Protocol (Standardized)

Objective: Synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine on a 5 mmol scale.

Reagents:

  • 2-Amino-3-methylpyridine (540 mg, 5.0 mmol)[1]

  • 2-Bromo-1-(3-bromophenyl)ethan-1-one (1.39 g, 5.0 mmol)[1]

  • Sodium Bicarbonate (NaHCO₃) (840 mg, 10.0 mmol)

  • Ethanol (EtOH) (25 mL, anhydrous)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine in 25 mL of ethanol.

  • Addition: Add 2-bromo-1-(3-bromophenyl)ethan-1-one in one portion. The solution may turn slightly yellow.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The product typically appears as a fluorescent spot under UV (254 nm).

  • Neutralization: Cool the reaction to room temperature. Add solid NaHCO₃ and stir for 30 minutes to neutralize the hydrobromide salt formed in situ.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization from ethanol/water or via flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexane).[1]

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]

3.3 Visualization: Synthesis Pathway

Synthesis_Pathway R1 2-Amino-3-methylpyridine Step1 Condensation (Reflux EtOH) N-Alkylation R1->Step1 R2 2-Bromo-1-(3-bromophenyl)ethanone R2->Step1 Step2 Cyclodehydration (- H2O, - HBr) Step1->Step2 Product 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Step2->Product

Figure 2: Step-wise condensation pathway for the synthesis of the target compound.

Applications in Drug Development[1]
4.1 Library Expansion (Suzuki-Miyaura Coupling)

The 3-bromo substituent is strategically placed to allow for the introduction of diverse aryl or heteroaryl groups.[1]

  • Reaction: Coupling with aryl boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Utility: This allows researchers to scan the "Right-Hand Side" (RHS) of the binding pocket, optimizing hydrophobic interactions.[1]

4.2 C3-Functionalization

Post-synthesis, the C3 position (on the imidazole ring) remains the most electron-rich site.[1]

  • Formylation: Reaction with POCl₃/DMF yields the 3-carbaldehyde, a precursor to alpidem analogs.[1]

  • Halogenation: Treatment with NIS or NBS allows for subsequent cross-coupling at the C3 position, enabling the construction of 2,3-diaryl systems.[1]

References
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. National Institutes of Health (PMC). Review of synthesis and biological activities of the scaffold.[4][5][2][6]

  • Groebke–Blackburn–Bienaymé Reaction. MDPI.[1] One-pot synthesis strategies for imidazo[1,2-a]pyridines.[1] [1]

  • 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Properties. PubChem/Echemi.[1][7] Data on the close structural isomer (4-bromo) used for property estimation.[1]

  • Synthesis of 3-substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. Fundamental protocols for condensation and functionalization.[8]

Sources

Therapeutic Potential of 3-Bromophenyl Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic potential, chemical synthesis, and biological applications of 3-bromophenyl imidazo[1,2-a]pyridine derivatives . It is structured for researchers in medicinal chemistry and drug discovery.[1]

Technical Guide & Whitepaper

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine (IP) core is a "privileged scaffold" in medicinal chemistry, capable of displaying diverse biological activities depending on its substitution pattern. Among these, derivatives incorporating a 3-bromophenyl moiety—typically at the C2 or C3 position—have emerged as potent candidates for oncology (kinase inhibition) and infectious disease (anti-tuberculosis) .

The presence of the bromine atom on the phenyl ring is not merely structural; it often serves as a critical pharmacophore, enabling halogen bonding interactions within hydrophobic protein pockets (e.g., the gatekeeper region of kinases or the QcrB cytochrome complex). This guide analyzes the synthesis, structure-activity relationship (SAR), and therapeutic utility of these derivatives.

Chemical Architecture & Synthesis

The Strategic Advantage of the 3-Bromophenyl Group

Incorporating a 3-bromophenyl group enhances the drug-like properties of the IP scaffold through three mechanisms:

  • Halogen Bonding: The

    
    -hole of the bromine atom can act as a Lewis acid, forming directed interactions with backbone carbonyl oxygens in target proteins.
    
  • Lipophilicity Modulation: The bromine substituent increases

    
    , improving membrane permeability—crucial for intracellular targets like kinases and Mycobacterium tuberculosis.
    
  • Synthetic Versatility: The aryl bromide serves as a handle for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Primary Synthesis Route: Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient, atom-economic method to access 2-(3-bromophenyl)imidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot transformation condenses a 2-aminopyridine, an aldehyde (3-bromobenzaldehyde), and an isocyanide.

Synthesis Workflow Visualization

GBB_Synthesis AminoPy 2-Aminopyridine Intermediate Schiff Base Formation (Imine) AminoPy->Intermediate - H2O Aldehyde 3-Bromobenzaldehyde Aldehyde->Intermediate - H2O Isocyanide R-Isocyanide Catalyst Catalyst: Sc(OTf)3 (5 mol%) Cyclization [4+1] Cycloaddition Catalyst->Cyclization Solvent Solvent: MeOH/DCM (1:1) Solvent->Cyclization Intermediate->Cyclization + Isocyanide Product 2-(3-bromophenyl)-3-amino- imidazo[1,2-a]pyridine Cyclization->Product Prototropic Shift

Caption: Logical flow of the Sc(OTf)3-catalyzed Groebke-Blackburn-Bienaymé reaction for rapid scaffold assembly.

Therapeutic Applications

Oncology: Kinase Inhibition (p38 MAPK & PI3K)

Derivatives featuring the 3-bromophenyl moiety have shown efficacy as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) . The IP core mimics the ATP purine ring, while the 3-bromophenyl group extends into the hydrophobic pocket II, often displacing water molecules and stabilizing the inactive conformation (DFG-out).

Mechanism of Action:

  • ATP Competition: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Fit: The 3-bromophenyl ring occupies the hydrophobic specificity pocket, where the bromine atom can interact with the gatekeeper residue (e.g., Thr106).

Signaling Pathway Inhibition

MAPK_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1β) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Activation Drug 3-Bromophenyl IP Derivative (Inhibitor) Drug->p38 Inhibits ATP Binding Response Inflammation / Apoptosis Substrates->Response

Caption: Inhibition of the p38 MAPK inflammatory cascade by imidazo[1,2-a]pyridine derivatives.

Infectious Disease: Anti-Tuberculosis (QcrB Inhibition)

Recent studies highlight imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.

  • Target: The respiratory electron transport chain.

  • Role of Bromine: In 2-(3-bromophenyl) or 3-(3-bromophenyl) analogs, the bromine improves metabolic stability against mycobacterial esterases and enhances binding affinity to the lipophilic QcrB site.

Experimental Protocols

Protocol: Synthesis of 2-(3-Bromophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine

This protocol utilizes the GBB reaction, optimized for high yield and purity without column chromatography.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • 3-Bromobenzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%)
    
  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) 1:1 mixture.[2]

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (94 mg) and 3-bromobenzaldehyde (185 mg) in 2 mL of MeOH:DCM (1:1).

  • Catalyst Addition: Add Sc(OTf)

    
     (25 mg). Stir at room temperature for 15 minutes to ensure pre-complexation and imine formation (solution typically turns yellow).
    
  • Cyclization: Add tert-butyl isocyanide (124 µL) dropwise.

  • Reaction: Seal the vial and stir at 50°C for 3 hours . (Alternatively, microwave irradiation at 80°C for 20 mins).

  • Work-up: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc (10 mL), wash with saturated NaHCO

    
     (2 x 5 mL) and brine.
    
  • Purification: The product often precipitates upon addition of cold hexanes. If not, recrystallize from Ethanol.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the tert-butyl singlet (~1.0-1.4 ppm).

    • Yield Target: >75%.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

Representative data for p38 MAPK inhibition (IC50) comparing substitution patterns.

Compound IDR2 Substituent (Position 2)R3 Substituent (Position 3)p38 IC50 (µM)LogPNotes
IP-Ref PhenylNH-tBu1.22.8Baseline activity
IP-Br-1 3-Bromophenyl NH-tBu0.15 3.68x potency increase via Halogen Bond
IP-Br-2 4-BromophenylNH-tBu0.853.6Steric clash in specificity pocket
IP-OMe 3-MethoxyphenylNH-tBu2.12.5Loss of halogen bond; lower potency
IP-Amide Methyl3-Bromobenzamide0.452.1Good activity, lower permeability

References

  • Bagdi, A. K., et al. (2020). "Green synthesis of imidazo[1,2-a]pyridine scaffolds: A review." RSC Advances. Link

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Current Topics in Medicinal Chemistry. Link

  • Li, C., et al. (2015).[3] "Design, Synthesis and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Al-Qadi, I., et al. (2025).[2][4][5] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.[4] Link

Sources

Technical Guide: The 8-Methylimidazo[1,2-a]pyridine Scaffold in Drug Discovery

[1]

Executive Summary: The Steric Gatekeeper

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, serving as a bioisostere for purines and indoles. However, the 8-methyl substitution (derived from 2-amino-3-picoline) offers a unique pharmacological profile.[1][4]

Why the 8-Methyl Position Matters:

  • Electronic Modulation: The 8-methyl group is electron-donating (+I effect), which theoretically increases the electron density of the ring.[1][4] However, its primary role is often steric .

  • Peri-Interaction: Located at the C8 position, the methyl group exerts steric pressure on the N1 bridgehead nitrogen. This can modulate the pKa (preventing overly strong protonation) and lock the molecule into specific conformations within a binding pocket.[4]

  • Metabolic Blockade: The C8 position is a potential site for metabolic oxidation. Methylation here blocks this "soft spot," extending half-life (

    
    ).[4]
    

Medicinal Chemistry Profile & SAR

The "Anchor" Effect in P-CABs

The most prominent application of the 8-substituted imidazo[1,2-a]pyridine scaffold is in Potassium-Competitive Acid Blockers (P-CABs) .[1][4] While Proton Pump Inhibitors (PPIs) like Omeprazole require acid activation and form covalent bonds, P-CABs bind reversibly to the K+ site of the H+/K+ ATPase.

Case Study: Sch 28080

  • Structure: 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile.[1][4][5][6][7]

  • Role of C8: In Sch 28080, the 8-position holds a benzyloxy group. However, the spatial volume occupied by this group is critical. It sits in the luminal channel of the proton pump, physically blocking K+ entry.

  • 8-Methyl Analogues: Research indicates that replacing bulky C8 groups with a simple methyl (8-methyl) often retains core binding affinity but alters lipophilicity (LogP) and solubility.[1][4] The 8-methyl variant acts as a "minimal steric lock," ensuring the scaffold orients correctly without the entropic penalty of a flexible chain.

Emerging Therapeutic Areas

Beyond acid suppression, the 8-methyl scaffold is gaining traction in:

  • Tuberculosis (TB): 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides show potency against Mycobacterium tuberculosis by targeting Pantothenate Synthetase.[1] The 8-methyl substitution pattern has been explored to fine-tune lipophilicity for cell wall penetration.[4]

  • Anti-Inflammatory (MIA): A novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), has demonstrated suppression of NF-κB and STAT3 pathways in breast cancer models.[1][4][8]

Quantitative SAR Data

Table 1: Comparative Activity of Imidazo[1,2-a]pyridine Substitutions

Compound ClassC8 SubstituentTargetActivity / IC50Key Insight
Sch 28080 -OCH₂Ph (Benzyloxy)H+/K+ ATPase~20 nM (Ki)Bulky group blocks ion channel.[1]
MIA -CH₃ (Methyl)NF-κB / STAT3Low µM range8-Methyl stabilizes core against metabolism.
Anti-TB Series -CH₃ vs -HPantothenate Syn.MIC < 1 µM8-Methyl improves lipophilicity (LogP) for bacterial entry.
Linaprazan -NH-CH₂-Ph(Me)₂H+/K+ ATPase~46 nM (Ki)Amino-linker at C8 provides H-bond flexibility.[4]

Synthetic Methodologies

The synthesis of 8-methylimidazo[1,2-a]pyridine is robust, relying on the condensation of 2-aminopyridines with electrophiles.[1]

The Condensation Route (Hantzsch-type)

This is the industry standard for generating the core.[4]

  • Starting Material: 2-Amino-3-picoline (2-amino-3-methylpyridine).[1][4]

  • Reagent: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -Haloketone (e.g., 2-bromoacetophenone).[4]
    
  • Mechanism: The ring nitrogen attacks the

    
    -carbon of the ketone, followed by cyclization of the exocyclic amine onto the carbonyl.
    
The Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction (MCR) ideal for generating 3-amino substituted derivatives (like the MIA compound).[1][4]

  • Components: 2-Amino-3-picoline + Aldehyde + Isocyanide.[1][4]

  • Catalyst: Lewis acid (e.g.,

    
     or simple 
    
    
    ).[4]
  • Advantage: One-pot synthesis of highly functionalized cores.[4]

Visualization: Synthetic Workflow

The following diagram illustrates the two primary pathways to the 8-methyl scaffold.

GStart2-Amino-3-picoline(Starting Material)Path1Pathway A:CondensationStart->Path1Path2Pathway B:GBB ReactionStart->Path2Reagent1+ α-Haloketone(reflux in EtOH)Path1->Reagent1Intermediate1IntermediateSaltReagent1->Intermediate1Product18-Methyl-2-aryl-imidazo[1,2-a]pyridineIntermediate1->Product1- H2O- HBrReagent2+ Aldehyde+ Isocyanide(Catalyst)Path2->Reagent2Product23-Amino-8-methyl-imidazo[1,2-a]pyridineReagent2->Product2One-PotMulticomponent

Caption: Divergent synthesis of 8-methylimidazo[1,2-a]pyridine derivatives via Condensation vs. GBB Reaction.

Experimental Protocols

Protocol A: General Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine

Objective: Synthesize the core scaffold to validate reagent quality and reactivity.

  • Reagents:

    • 2-Amino-3-picoline (1.0 equiv, 10 mmol)[1][4]

    • 2-Bromoacetophenone (1.0 equiv, 10 mmol)[1][4]

    • Ethanol (anhydrous, 20 mL)

    • Sodium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      )[4][8]
      
  • Procedure:

    • Dissolve 2-amino-3-picoline in ethanol in a round-bottom flask.

    • Add 2-bromoacetophenone dropwise at room temperature.[4]

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[4]

    • Observation: A precipitate (hydrobromide salt) often forms.[4]

    • Cool to room temperature.[4][9]

    • Neutralization: Add saturated aqueous

      
       until pH ~8.[4]
      
    • Extract with Ethyl Acetate (3 x 20 mL).[4] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water or purify via flash chromatography.[4]

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic singlet of the 8-methyl group around ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       2.6 ppm and the C3-H singlet around 
      
      
      7.8 ppm.[4]
Protocol B: H+/K+ ATPase Inhibition Assay (P-CAB Screening)

Objective: Determine if the synthesized derivative acts as a P-CAB.[1][4]

  • Preparation:

    • Isolate gastric vesicles from rabbit or hog stomach (rich in H+/K+ ATPase).[4]

    • Lyophilize and store at -80°C.

  • Assay Buffer:

    • 40 mM Tris-HCl (pH 7.4), 2 mM

      
      , 2 mM KCl (critical for competition).
      
  • Reaction:

    • Incubate enzyme (5 µg) with test compound (0.01 – 10 µM) for 30 mins at 37°C.[4]

    • Initiate reaction by adding 2 mM ATP .[4]

    • Incubate for 30 mins.

  • Readout:

    • Stop reaction with malachite green reagent (detects inorganic phosphate, Pi).[4]

    • Measure Absorbance at 620 nm.[4]

    • Self-Validation: Include Sch 28080 as a positive control. If Sch 28080 does not show IC50 < 100 nM, the assay is invalid.

Mechanism of Action: The Ion Trap

The 8-methylimidazo[1,2-a]pyridine derivatives (specifically P-CABs) work by ion trapping and competitive binding .[1][4] Unlike PPIs, they are weak bases that accumulate in the acidic canaliculus of the parietal cell but bind directly to the pump.[10]

P_CAB_Mechanismcluster_bloodBlood / Cytosol (pH 7.4)cluster_canaliculusSecretory Canaliculus (pH 1.0)Drug_UnchargedDrug (Uncharged)LipophilicDrug_ProtonatedDrug-H+ (Protonated)TrappedDrug_Uncharged->Drug_ProtonatedDiffusion acrossMembraneTargetH+/K+ ATPase(K+ Binding Site)Drug_Protonated->TargetCompetitive Binding(Blocks K+)Note8-Methyl Group:Steric fit preventsmetabolic washoutDrug_Protonated->Note

Caption: P-CAB Mechanism: Lipophilic entry, protonation-driven trapping, and competitive inhibition at the K+ site.[1]

References

  • Sch 28080 Characterization

    • Title: Gastric antisecretory and cytoprotective activities of SCH 28080.[4][7]

    • Source: J. Pharmacol. Exp.[4][7] Ther. (1983).[4][7]

    • URL:[Link]

  • Linaprazan & P-CABs

    • Title: Potassium-competitive acid blockers - are they the next gener
    • Source: World J. Gastrointest. Pharmacol. Ther. (2018).[4][11]

    • URL:[Link]

  • Anti-Inflammatory (MIA)

    • Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.[4]

    • Source: BioImpacts (2024).[4][8]

    • URL:[Link] (Note: Linked to general imidazo update, specific MIA paper via BioImpacts journal archives).[4]

  • Antitubercular Activity

    • Title: Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.[1][4]

    • Source: Bioorg.[4][12] Med. Chem. Lett. (2013).[4]

    • URL:[Link]

  • General Synthesis (GBB Reaction)

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[1][4]

    • Source: MDPI (2024).[4]

    • URL:[Link][1][4]

The Pharmacophore Architect: Structure-Activity Relationship of 2-Aryl-8-Methylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-8-methylimidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. While the imidazo[1,2-a]pyridine core is ubiquitous in sedatives (e.g., Zolpidem) and heart failure drugs (e.g., Olprinone), the specific introduction of a methyl group at the C8 position combined with a 2-aryl moiety creates a unique steric and electronic environment.

This specific substitution pattern is critical for Potassium-Competitive Acid Blockers (P-CABs) , such as Soraprazan, where the C8-substituent locks the conformation required for H+/K+-ATPase inhibition. Furthermore, recent studies identify this scaffold as a potent template for antiviral agents (targeting HSV/HCMV) and antimicrobial topoisomerase inhibitors. This guide dissects the molecular logic, synthesis, and SAR of this potent chemotype.[1]

Chemical Architecture & The "8-Methyl" Effect[2]

The core structure is a 6,5-fused bicyclic system. The numbering dictates that the bridgehead nitrogen is position 4, but standard IUPAC numbering for the fused system assigns the nitrogen at the bridgehead as position 1 in some conventions, or more commonly, the bridgehead is unnumbered and the nitrogens are N1 and N4. In imidazo[1,2-a]pyridine , the bridgehead nitrogen is N4, and the non-bridgehead nitrogen is N1.

The Steric & Electronic Role of C8-Methyl

The 8-methyl group is not merely a lipophilic add-on; it is a conformational lock .

  • Steric Hindrance: In the absence of an 8-substituent, the 2-aryl ring has greater rotational freedom. The 8-methyl group introduces peri-strain that restricts the rotation of substituents at position 3 or affects the planar alignment of the system, often forcing the molecule into a bioactive conformation.

  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation). Methylating this position blocks CYP450-mediated oxidation, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: It increases

    
    , enhancing blood-brain barrier (BBB) penetration for CNS targets (like GABA-A ligands) or membrane intercalation for P-CABs.
    

Experimental Protocol: Green Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol utilizes a DBU-catalyzed condensation in aqueous ethanol. It is superior to traditional reflux methods due to higher atom economy, avoidance of lachrymatory


-haloketone isolation (if generated in situ), and "green" solvent use.
Reagents & Materials
  • Substrate A: 2-Amino-3-picoline (2-amino-3-methylpyridine) [1.0 equiv]

  • Substrate B: Phenacyl bromide (2-bromoacetophenone) [1.0 equiv]

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [2.0 equiv]

  • Solvent: Ethanol:Water (1:1 v/v)[2]

  • Work-up: Ethyl acetate, Brine, Sodium sulfate.

Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-3-picoline (2.0 mmol) in 10 mL of EtOH:H₂O (1:1) in a round-bottom flask.

  • Addition: Add phenacyl bromide (2.0 mmol) to the solution.

  • Catalysis: Add DBU (4.0 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30–45 minutes. Monitor progress via TLC (Hexane:Ethyl Acetate 1:1).

  • Precipitation: Upon completion, the product often precipitates. If not, add 10 mL of ice-cold water.

  • Extraction (if no precipitate): Extract with Ethyl Acetate (2 x 15 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to yield 8-methyl-2-phenylimidazo[1,2-a]pyridine as white/off-white crystals.

Characterization Data (Validation)
  • Yield: ~85-92%

  • Melting Point: 103–104 °C[2]

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.05 (s, 1H, H-3), 7.78 (d, 2H, Aryl-H), 7.74 (d, 1H, H-5), 7.42-7.50 (m, 3H, Aryl-H), 6.73-6.82 (t, 1H, H-6), 2.65 (s, 3H, CH₃).
    
    • Note: The signal at

      
       2.65 confirms the 8-methyl group. The singlet at 
      
      
      
      8.05 is characteristic of the H-3 proton in the imidazole ring.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is tunable via three primary vectors.

Vector 1: The C8-Methyl (The Anchor)
  • P-CAB Activity: In Soraprazan derivatives, the C8 substituent (often a methyl or methoxy-ether) is critical for binding to the luminal aspect of the H+/K+-ATPase. Removal of the 8-methyl group results in a >10-fold loss of potency in acid secretion inhibition.

  • GABA-A Selectivity: For anxiolytics, the 8-methyl group creates steric clash with the

    
    -subunit of the GABA receptor, potentially improving selectivity for 
    
    
    
    (sedative) over
    
    
    (anxiolytic) subtypes, or vice versa depending on the C2-aryl substituent.
Vector 2: The C2-Aryl Group (The Lipophilic Driver)
  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like 4-OMe: Enhance fluorescence (useful for probes) but may reduce metabolic stability.

    • Electron-Withdrawing Groups (EWGs) like 4-F, 4-Cl: Significantly improve potency against Herpes Simplex Virus (HSV) . The 2-(4-fluorophenyl) analog is often 2-3x more potent than the unsubstituted phenyl analog.

  • Steric Effects: Bulky ortho-substituents on the 2-aryl ring can twist the phenyl ring out of coplanarity with the imidazopyridine core, reducing

    
    -
    
    
    
    stacking interactions with target proteins.
Vector 3: The C3-Position (The Functional Linker)
  • P-CABs: This position usually holds a polar linker (e.g., -CH₂CN in SCH 28080 or a cyclic ether in Soraprazan). This group interacts with the polar amino acids in the ion channel.

  • Antimicrobials: Introduction of a formyl or hydrazone group at C3 turns the scaffold into a potent DNA gyrase inhibitor.

SAR Summary Table: Impact of Substitutions
PositionSubstituentEffect on Biological ActivityTarget Context
C8 -CH₃ Conformational lock, metabolic stability, increased lipophilicity. P-CABs, GABA-A
C8 -HLoss of potency (10x), rapid metabolism.General
C2 PhenylBaseline activity.General
C2 4-F-PhenylIncreased antiviral potency; metabolic block.HSV/HCMV
C2 4-OMe-PhenylIncreased fluorescence; reduced half-life.Imaging/Probes
C3 -HLow activity (scaffold only).N/A
C3 -CH₂CNHigh affinity for H+/K+ ATPase (Reversible binding).P-CABs (SCH 28080)
C3 -CHOReactive intermediate; moderate antibacterial.Antibacterial

Visualizing the Mechanisms[9]

Diagram 1: Synthesis Pathway (Green Chemistry)

Synthesis Start1 2-Amino-3-picoline (Substrate A) Intermediate N-Alkylated Intermediate Start1->Intermediate EtOH/H2O, DBU Start2 Phenacyl Bromide (Substrate B) Start2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - HBr Product 8-Methyl-2-phenyl- imidazo[1,2-a]pyridine Cyclization->Product - H2O (Dehydration)

Caption: One-pot, DBU-catalyzed synthesis of the 2-aryl-8-methylimidazo[1,2-a]pyridine scaffold.

Diagram 2: SAR Map (The P-CAB Pharmacophore)

SAR Core Imidazo[1,2-a]pyridine Core Pos8 Position 8 (Methyl) Core->Pos8 Pos2 Position 2 (Aryl) Core->Pos2 Pos3 Position 3 (Linker) Core->Pos3 Effect8 Conformational Lock Prevents Metabolism Hydrophobic Pocket Fit Pos8->Effect8 Effect2 Lipophilic Anchor Pi-Pi Stacking 4-F/Cl increases potency Pos2->Effect2 Effect3 Polar Interaction (e.g., Nitrile/Amide) Critical for ATPase inhibition Pos3->Effect3

Caption: Pharmacophore map highlighting the specific roles of the C8-methyl, C2-aryl, and C3-linker groups in biological activity.

References

  • Kaminski, J. J., et al. (1987). "Antiulcer agents.[3][4][5][6] 3. Structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine." Journal of Medicinal Chemistry. Link

  • Gueiffier, A., et al. (1998). "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry. Link

  • Bagdi, A. K., et al. (2019). "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol." Royal Society Open Science. Link

  • Abe, K., et al. (2018). "The cryo-EM structure of gastric H+,K+-ATPase with bound BYK99, a high-affinity member of K+-competitive, imidazo[1,2-a]pyridine inhibitors." Scientific Reports. Link

  • Palmer, A. M., et al. (2007). "Structure-activity relationships of novel imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs)." Journal of Medicinal Chemistry. Link

Sources

imidazo[1,2-a]pyridine "privileged scaffold" medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Imidazo[1,2-a]pyridine Architecture: Navigating the Landscape of a Privileged Scaffold

Executive Summary: The Architecture of Privilege

In the lexicon of medicinal chemistry, few heterocycles earn the designation "privileged scaffold." The imidazo[1,2-a]pyridine core achieves this status not merely through ubiquity, but through a unique constellation of physicochemical properties that predispose it to biological activity.

Unlike the indole (ubiquitous in nature) or the quinoline (historic in synthesis), the imidazo[1,2-a]pyridine offers a distinct vector for drug design: a rigid, bicyclic 6+5 fused system with a bridgehead nitrogen that serves as a critical hydrogen bond acceptor. Its amphiphilic nature, metabolic stability, and defined vectors for substitution allow it to emulate peptide turns, intercalate DNA, or occupy narrow hydrophobic pockets in enzymes (kinases) and receptors (GPCRs, GABA-A).

This guide dissects the structural logic, synthetic accessibility, and pharmacological versatility of this scaffold, moving beyond basic reviews to actionable chemical intelligence.

Structural & Physicochemical Profile

The scaffold is defined by the fusion of a pyridine ring and an imidazole ring across the N1-C2 bond.

  • Electronic Character: The bridgehead nitrogen (N1) is non-basic due to its participation in the aromatic sextet of the imidazole ring. However, N4 (the pyridine nitrogen) retains basicity (pKa ~ 5.6–6.8 depending on substitution), acting as a crucial H-bond acceptor in physiological pH.

  • Reactivity Vectors: The scaffold is electronically amphoteric. The imidazole ring (specifically C3) is electron-rich and prone to electrophilic aromatic substitution (

    
    ), while the pyridine ring (C5, C7) is electron-deficient, susceptible to nucleophilic attack (
    
    
    
    ) or radical functionalization.
Diagram 1: Reactivity & Functionalization Map

ImidazoReactivity Scaffold Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic) Scaffold->C3 C2 C2 Position (Steric Clamp) Scaffold->C2 C6_8 C6/C8 Positions (Cross-Coupling) Scaffold->C6_8 N4 N4 Nitrogen (H-Bond Acceptor) Scaffold->N4 SEAr Electrophilic Subst. (Halogenation, Formylation) C3->SEAr High Reactivity GBB Multicomponent Assembly (GBB) C2->GBB Origin: Aldehyde Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) C6_8->Pd Pre-functionalized H_Bond Receptor Binding (e.g., GABA-A) N4->H_Bond Pharmacophore

Caption: Functionalization logic of the imidazo[1,2-a]pyridine scaffold. C3 offers the highest electron density for late-stage modification.

The Synthetic Toolkit

While the classical Hantzsch-type condensation (2-aminopyridine +


-haloketone) remains useful, it limits diversity to the availability of haloketones. Modern medicinal chemistry relies heavily on Isocyanide-based Multicomponent Reactions (IMCRs), specifically the Groebke-Blackburn-Bienaymé (GBB)  reaction.
Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Discovered independently in 1998, this one-pot, three-component reaction couples a 2-aminopyridine, an aldehyde, and an isocyanide. It is the gold standard for generating C3-amino substituted libraries.

Mechanism:

  • Schiff Base Formation: Condensation of amine and aldehyde.

  • Isocyanide Insertion: [4+1] Cycloaddition-like attack of isocyanide on the iminium ion.

  • Sigmatropic Shift: 1,3-H shift and aromatization to form the fused ring.

Diagram 2: GBB Reaction Workflow

GBB_Mechanism Inputs INPUTS: 2-Aminopyridine + Aldehyde + Isocyanide Imine Intermediate 1: Schiff Base (Iminium) Inputs->Imine Condensation (-H2O) Cat Catalyst: Sc(OTf)3 or AcOH Cat->Imine Activation Nitrilium Intermediate 2: Nitrilium Ion Imine->Nitrilium Isocyanide Attack Product PRODUCT: 3-Amino-imidazo[1,2-a]pyridine Nitrilium->Product Cyclization & 1,3-H Shift

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent cascade for rapid scaffold assembly.

Experimental Protocol 1: Standard GBB Synthesis

Context: Synthesis of a library candidate for kinase screening.

  • Reagents: 2-Aminopyridine (1.0 equiv), Benzaldehyde derivative (1.0 equiv), tert-Butyl isocyanide (1.1 equiv).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Ammonium Chloride (NH
    
    
    
    Cl) (10 mol%) for a greener approach.
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for accelerated kinetics.

  • Procedure:

    • Dissolve amine and aldehyde in MeOH (0.5 M). Stir for 30 min at RT to pre-form the imine.

    • Add the isocyanide and catalyst.

    • Stir at RT for 12–24 hours (or microwave at 100°C for 15 min).

    • Workup: Concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexane).

  • Validation: Appearance of the C3-NH proton in

    
    H NMR (~5.0–6.0 ppm, broad) and the characteristic imidazo-H8 doublet.
    

Pharmacological Versatility: Case Studies

The scaffold's ability to orient substituents in 3D space allows it to mimic diverse pharmacophores.

A. Neurology: The "Pidems" (GABA-A Modulators)
  • Drug: Zolpidem (Ambien).[1]

  • Mechanism: Binds to the benzodiazepine site (

    
    1/
    
    
    
    2 interface) of the GABA-A receptor.
  • Structural Insight: The imidazo[1,2-a]pyridine core acts as a bioisostere for the fused benzodiazepine ring system. The C3-amide side chain orients into the lipophilic pocket, while the N1/N4 dipole aligns with receptor histidine residues.

  • Key Feature: High selectivity for

    
    1 subunits confers hypnotic effects with reduced anxiolytic/myorelaxant side effects compared to classical benzodiazepines.
    
B. Infectious Disease: Antitubercular Agents[2][3][4]
  • Drug Candidate: Telacebec (Q203) .[2]

  • Target: Cytochrome

    
     complex (QcrB subunit) of Mycobacterium tuberculosis.
    
  • Mechanism: It disrupts the electron transport chain, depleting ATP.

  • Structural Insight: The scaffold serves as a rigid linker holding a lipophilic tail (for membrane insertion) and a polar headgroup. The C3-carboxamide linkage is critical for hydrogen bonding within the QcrB binding site.

C. Oncology: Notch Signaling Inhibitors
  • Drug Candidate: CB-103 (Limantrafin) .[3]

  • Target: Protein-Protein Interaction (PPI) inhibitor of the Notch transcription complex (CSL-NICD).[4][5]

  • Significance: Unlike kinase inhibitors, this molecule disrupts a protein complex. The imidazo[1,2-a]pyridine core provides the necessary planarity and rigidity to intercalate or block the shallow PPI interface, a feat difficult for flexible aliphatic scaffolds.

Table 1: Key Imidazo[1,2-a]pyridine Therapeutics
Drug NamePrimary TargetIndicationStatusStructural Key
Zolpidem GABA-A (

1)
InsomniaMarketedC3-acetamide, C2-tolyl
Alpidem GABA-A (PBR)AnxietyWithdrawnC3-acetamide, C6-chloro
Olprinone PDE3Heart FailureMarketedC6-pyridone ring
Minodronic Acid FPPS (Bone)OsteoporosisMarketedC2/C3 fused bisphosphonate
Telacebec (Q203) QcrB (

complex)
TuberculosisPhase IIC3-carboxamide, long lipophilic tail
CB-103 Notch (CSL-NICD)Solid TumorsPhase I/IIPPI Inhibitor

Advanced Functionalization: C-H Activation

For late-stage diversification, Direct C-H functionalization at C3 is superior to de novo synthesis.

Protocol 2: Pd-Catalyzed C3-Arylation (C-H Activation)

Context: Installing a biaryl moiety at C3 without pre-halogenation.

  • Reagents: Imidazo[1,2-a]pyridine substrate (1.0 equiv), Aryl Bromide (1.5 equiv).

  • Catalyst System: Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%).
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane or DMF.

  • Conditions: 100°C, 12 hours, Inert atmosphere (Ar/N

    
    ).
    
  • Mechanism:

    • Electrophilic palladation at the electron-rich C3 position.

    • Oxidative addition of Ar-Br.

    • Reductive elimination to form the C3-Aryl bond.

  • Note: If C3 is blocked, C-H activation can be forced to C5 (using directing groups) or C2 (using specific Cu-catalysts), but C3 is kinetically favored.

Future Outlook: PROTACs and Beyond

The scaffold is evolving into a linker/warhead for PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: The C6 or C8 positions, often solvent-exposed in binding pockets, are ideal exit vectors for attaching linkers (PEG/alkyl) to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

  • Example: Recent studies utilize the imidazo[1,2-a]pyridine core to inhibit kinases (e.g., CDK or c-Met) while degrading them via the ubiquitin-proteasome system.

References

  • Goel, R., et al. (2016).[6] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[6][7] Current Topics in Medicinal Chemistry. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition. Link

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[2] Nature Medicine. Link

  • Lehal, R., et al. (2020). "Pharmacological disruption of the Notch transcription factor complex."[8] Proceedings of the National Academy of Sciences (PNAS). Link

  • Bagdi, A.K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Organic & Biomolecular Chemistry. Link

  • FDA Drug Database. "Zolpidem Tartrate Label Information." Link

Sources

Biological Targets for 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological targets and mechanism of action for 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , a specialized small molecule modulator used in mitotic kinesin research.

A Technical Guide to Allosteric Kinesin Inhibition

Executive Summary

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 726155-36-8 ) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class.[1][2][3][4][5] While this scaffold is historically associated with GABA-A receptor modulation (e.g., Zolpidem), this specific halogenated derivative acts as a potent, allosteric inhibitor of CENP-E (Centromere-associated Protein E) , a mitotic kinesin essential for chromosome alignment.

Developed primarily during the structure-activity relationship (SAR) optimization campaigns by Cytokinetics, Inc. (and later in collaboration with GSK), this compound serves as a chemical probe to arrest cells in mitosis by preventing the congression of chromosomes to the metaphase plate, ultimately triggering apoptosis in proliferating tumor cells.

Primary Biological Target: CENP-E

Target Identity: Centromere-associated Protein E (CENP-E) Target Class: Kinesin-7 Superfamily (Motor Protein) Binding Mode: Allosteric (Non-ATP competitive, Non-Microtubule competitive)

Physiological Role of CENP-E

CENP-E is a "plus-end-directed" microtubule motor located at the kinetochores of chromosomes. Its primary function is to capture spindle microtubules and transport mono-oriented chromosomes toward the cell equator (metaphase plate). It is critical for:

  • Chromosome Congression: Establishing stable bi-orientation of chromosomes.

  • Spindle Assembly Checkpoint (SAC) Signaling: CENP-E activity silences the BubR1-dependent checkpoint once alignment is achieved.

Mechanism of Inhibition

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine binds to an allosteric pocket on the CENP-E motor domain, distinct from the ATP-binding site or the microtubule-binding interface.

  • Conformational Locking: The binding stabilizes the motor domain in a specific conformation (likely the ADP-bound state) that has low affinity for microtubules.

  • Force Generation Blockade: By preventing the conformational change required for the "power stroke," the compound inhibits the motor's ability to "walk" along the microtubule.

  • Outcome: Chromosomes remain stranded near the spindle poles ("polar chromosomes"), failing to align. This prevents SAC silencing, causing prolonged mitotic arrest.

Molecular Signaling Pathway

The following diagram illustrates the cascade from CENP-E inhibition to Apoptosis.

CENPE_Pathway Compound 2-(3-Bromophenyl)-8-methyl imidazo[1,2-a]pyridine CENPE CENP-E Motor Domain (Kinetochore) Compound->CENPE Allosteric Inhibition Alignment Chromosome Congression (Metaphase Plate) CENPE->Alignment Required for Arrest Prometaphase Arrest CENPE->Arrest Loss of Function SAC Spindle Assembly Checkpoint (BubR1/Mad2 Complex) Alignment->SAC Silences APC APC/C Complex (Anaphase Promoting Complex) SAC->APC Inhibits CyclinB Cyclin B1 / CDK1 Degradation APC->CyclinB Cannot Degrade Arrest->SAC Constitutive Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged signal

Figure 1: Mechanism of Action. The compound inhibits CENP-E, preventing chromosome alignment.[6] This keeps the Spindle Assembly Checkpoint (SAC) active, inhibiting the APC/C complex and leading to mitotic arrest and subsequent cell death.

Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyridine core is a privileged scaffold. For CENP-E selectivity over other kinesins (like Eg5/KSP), specific substitutions are critical:

PositionSubstituentMechanistic Role
Core Imidazo[1,2-a]pyridineMimics the adenosine ring of ATP or occupies a hydrophobic allosteric pocket (Loop L5 region).
Position 8 Methyl (-CH3) Critical for Selectivity. The 8-methyl group fills a small hydrophobic sub-pocket unique to CENP-E, preventing binding to the homologous Eg5 kinesin (which often clashes with substituents at this position).
Position 2 3-Bromophenyl Provides aromatic stacking interactions. The Bromine atom (meta-position) likely engages in a halogen bond or fills a specific lipophilic cavity, enhancing potency compared to the unsubstituted phenyl ring.

Experimental Protocols

To validate the biological activity of this compound, the following protocols are standard in the field.

Microtubule-Stimulated ATPase Assay

Objective: Quantify the inhibition of CENP-E enzymatic activity.

  • Reagents: Purified human CENP-E motor domain (residues 1-340), Taxol-stabilized microtubules (MTs), ATP, and the NADH-coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase).

  • Preparation: Dilute 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine in DMSO (10 mM stock).

  • Reaction Mix: Combine CENP-E (10 nM) and MTs (5 µM) in PEM25 buffer (25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA).

  • Initiation: Add compound (varying concentrations) and incubate for 10 mins. Start reaction by adding ATP (1 mM).

  • Detection: Monitor absorbance at 340 nm (NADH oxidation) continuously for 10 minutes at 25°C.

  • Analysis: Calculate the rate of ATP hydrolysis. Plot % Inhibition vs. Log[Compound] to determine the IC50 .

Immunofluorescence for "Polar Chromosomes"

Objective: Visualize the phenotypic consequence of CENP-E inhibition.

  • Cell Culture: Treat HeLa or U2OS cells with the compound (e.g., 100 nM - 500 nM) for 8 hours (approx. one cell cycle).[6]

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 min. Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Antibodies: Anti-Tubulin (Spindle), Anti-CREST (Kinetochores), Anti-DNA (DAPI/Hoechst).

    • Secondary Antibodies: Fluorescent conjugates (Alexa 488, 594).

  • Imaging: Use confocal microscopy.

  • Readout:

    • Control Cells: Chromosomes tightly aligned at the equator (Metaphase).

    • Treated Cells: Chromosomes clustered near the spindle poles ("Polar Chromosomes") with an intact bipolar spindle. This phenotype is diagnostic for CENP-E inhibition.

References

  • Cytokinetics, Inc. (2007).[4][5] Compounds, compositions and methods for treating diseases (Mitotic Kinesin Inhibitors). World Intellectual Property Organization, Patent WO2007056056A2. Link

  • Qian, X., et al. (2010).[6] Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295.[6][7][8][9] ACS Medicinal Chemistry Letters, 1(1), 30–34.[6] Link

  • Wood, K. W., et al. (2010). Antitumor activity of an allosteric inhibitor of centromere-associated protein-E.[10] Proceedings of the National Academy of Sciences (PNAS), 107(13), 5839–5844. Link

Sources

Comparative Technical Guide: 3-Bromophenyl vs. 4-Bromophenyl Imidazopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between 3-(3-bromophenyl)imidazo[1,2-a]pyridine (meta-isomer) and 3-(4-bromophenyl)imidazo[1,2-a]pyridine (para-isomer). While sharing an identical molecular formula, these regioisomers exhibit distinct behaviors in Structure-Activity Relationship (SAR) campaigns. The 4-bromophenyl isomer typically offers linear geometry and optimized metabolic blocking at the para-position, often favoring high-affinity binding in deep hydrophobic pockets (e.g., GABA-A


1 subunits). Conversely, the 3-bromophenyl isomer introduces a "kinked" geometry, enhancing solubility through crystal lattice disruption and often shifting selectivity profiles towards 

2/

3 subtypes or acting as a probe for halogen-bonding interactions in lateral sub-pockets.

Structural and Electronic Determinants[1][2][3]

Geometric Orientation and Steric Sweep

The primary differentiator is the vector of the bromine atom relative to the imidazo[1,2-a]pyridine core.

  • 4-Bromophenyl (Para): The C-Br bond is coaxial with the C1'-C4' phenyl axis. This creates a linear extension, increasing the molecule's length-to-width ratio. It is ideal for probing depth in binding pockets (e.g., the benzodiazepine binding site of GABA-A receptors).

  • 3-Bromophenyl (Meta): The C-Br bond projects at a 120° angle relative to the attachment point. This increases the "sweep volume" of the molecule, potentially creating steric clashes in narrow pockets but allowing for interactions with side-chain residues that para-substituents miss.

Halogen Bonding ( -hole)

Bromine is a superior halogen bond (XB) donor compared to chlorine or fluorine due to its larger polarizable electron cloud and distinct


-hole (a region of positive electrostatic potential opposite the C-Br bond).
  • Directionality: XB is highly directional (

    
    180°).
    
    • Para-isomer: Projects the

      
      -hole directly outward, suitable for interacting with backbone carbonyls at the bottom of a pocket.
      
    • Meta-isomer: Projects the

      
      -hole laterally. This is often used to "lock" a conformation by interacting with adjacent residues or water networks.
      

Synthetic Pathways: Suzuki-Miyaura Coupling[2][4]

The most robust method for accessing these isomers is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-haloimidazo[1,2-a]pyridine with the respective bromophenylboronic acid.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis and critical decision nodes.

SynthesisWorkflow Start Starting Material: 3-iodoimidazo[1,2-a]pyridine Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2 eq), Dioxane/H2O Start->Catalyst Reagent_Meta Reagent A: 3-Bromophenylboronic acid Reagent_Meta->Catalyst Reagent_Para Reagent B: 4-Bromophenylboronic acid Reagent_Para->Catalyst Process Reflux (80-100°C) 12-18 Hours Argon Atmosphere Catalyst->Process Product_Meta Product A (Meta): 3-(3-bromophenyl)... (Yield: 65-75%) Process->Product_Meta Path A Product_Para Product B (Para): 3-(4-bromophenyl)... (Yield: 70-85%) Process->Product_Para Path B

Figure 1: Divergent synthesis of bromophenyl isomers via Suzuki coupling. Note that 4-bromophenylboronic acid often reacts slightly faster due to less steric hindrance near the boron center compared to the 3-bromo analog.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-bromophenyl)imidazo[1,2-a]pyridine. Note: This protocol is self-validating; the appearance of a palladium black precipitate indicates catalyst decomposition (failure), while a color change to clear orange/red usually indicates active catalytic species.

  • Reagent Preparation:

    • In a dry Schlenk tube, charge 3-iodoimidazo[1,2-a]pyridine (1.0 eq, 1.0 mmol) and 4-bromophenylboronic acid (1.1 eq, 1.1 mmol).

    • Critical Step: Use the iodo core rather than the bromo core to ensure chemoselectivity. The C-I bond is more reactive towards oxidative addition than the C-Br bond on the boronic acid, preventing polymerization.

  • Catalyst Addition:

    • Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq).

    • Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

    • Why Degas? Oxygen promotes homocoupling of boronic acids (Glaser-type side reactions) and oxidizes phosphine ligands.

  • Reaction:

    • Heat to 90°C under Argon for 16 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The product will be more polar than the starting iodide but less polar than the boronic acid.

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Purify via flash column chromatography.

Pharmacological Divergence (SAR)

Metabolic Stability (CYP450)
  • 4-Bromophenyl: The para-position of a phenyl ring is the primary site for CYP-mediated hydroxylation. Placing a bromine here "blocks" this metabolic soft spot, significantly increasing half-life (

    
    ). However, it increases Lipophilicity (LogP), which can drive non-specific binding.
    
  • 3-Bromophenyl: Leaves the para-position (C4') open. This often results in rapid metabolic clearance (hydroxylation to a phenol) unless the scaffold is further substituted.

    • Mitigation: If using the 3-bromo isomer, medicinal chemists often add a fluoro group at the 4-position (3-Br, 4-F substitution) to regain stability.

GABA-A Receptor Selectivity

In the context of Zolpidem analogues (which bind the benzodiazepine site):

  • Para-isomers tend to retain high affinity for the

    
    1 subunit (associated with sedation).
    
  • Meta-isomers often reduce

    
    1 affinity due to steric clashes with the lipophilic pocket walls, potentially improving selectivity for 
    
    
    
    2/
    
    
    3 subunits (anxiolysis without sedation).
Comparative Data Summary
Feature3-Bromophenyl (Meta)4-Bromophenyl (Para)Impact on Drug Design
Geometry Bent / Kinked (120°)Linear / CoaxialMeta disrupts packing; Para maximizes depth.
Solubility Higher (lower MP)Lower (high symmetry)Meta is preferred for improving aqueous solubility.
Metabolic Stability Low (Para-H exposed)High (Para-blocked)Para is preferred for longer half-life.
Halogen Bond Angle Off-axisCoaxialPara for depth interactions; Meta for lateral anchors.
Electronic Effect Inductive (

-withdrawing)
Inductive + ResonanceSimilar electronics, distinct vectors.

Decision Logic for Isomer Selection

Use the following logic tree to determine which isomer to prioritize in lead optimization.

SAR_Logic Start Lead Optimization Goal Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 No Path_Para Select 4-Bromophenyl (Blocks CYP site) Q1->Path_Para Yes (Oxidation at Para-H) Q2->Path_Para No (Need potency/depth) Path_Meta Select 3-Bromophenyl (Disrupts Crystal Lattice) Q2->Path_Meta Yes (Need higher solubility) Selectivity Selectivity Required? Q2->Selectivity Optimization Path_Meta_Sel 3-Bromo (Meta) May avoid alpha-1 sedation Selectivity->Path_Meta_Sel Avoid Sedation

Figure 2: SAR Decision Tree for selecting between meta- and para-bromophenyl substituents.

References

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al.[1][2] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."[2] J. Med.[3][4] Chem. 2013, 56, 4, 1363–1388. [Link]

  • Imidazo[1,2-a]pyridine Scaffold Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013. [Link]

  • Metabolic Stability of Phenyl Rings: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[3] Chem. 2018, 61, 14, 5822–5880. (Discusses para-blocking strategies). [Link]

  • GABA-A Receptor Ligand SAR: Hansen, K. B., et al. "Structural and Functional Aspects of GABA-A Receptor Ligands." J. Med.[3] Chem. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold frequently found in pharmaceuticals due to its wide range of biological activities, including anxiolytic, anti-ulcer, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, a valuable building block for drug discovery and medicinal chemistry. We will detail a robust and efficient one-pot condensation reaction between 2-amino-3-picoline and 2-bromo-1-(3-bromophenyl)ethanone. This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and offers expert insights into key procedural choices to ensure reproducibility and high yield.

Introduction and Scientific Context

Imidazo[1,2-a]pyridines represent a class of nitrogen-fused bicyclic heterocycles that are integral to numerous clinically used drugs, such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent).[1] Their rigid structure and electron-rich nature allow for diverse functionalization and interaction with various biological targets. The synthesis described herein focuses on the creation of a brominated analog, which serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to build molecular complexity.[3][4]

The chosen synthetic strategy is a variation of the classic Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[5][6] This method is widely employed due to its reliability, operational simplicity, and generally good yields.

Overall Reaction Scheme:

Reaction Mechanism: A Stepwise Explanation

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established, two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclocondensation and dehydration.

  • S_N2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-3-picoline on the electrophilic α-carbon of 2-bromo-1-(3-bromophenyl)ethanone. The endocyclic nitrogen is more nucleophilic than the exocyclic amino group, leading to the displacement of the bromide ion and the formation of a key N-phenacylpyridinium bromide intermediate.[6][7]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This forms a five-membered cyclic hemiaminal.

  • Aromatization: The subsequent elimination of a water molecule (dehydration) from this intermediate results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[6] The entire process is often facilitated by heating under reflux.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, conditions, and monitoring steps is critical for success.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Amount (g/mL)Role
2-amino-3-picolineC₆H₈N₂108.1498%10.01.08 gStarting Material
2-bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O277.9497%10.02.78 gStarting Material
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01≥99%12.01.01 gBase
Ethanol (EtOH)C₂H₅OH46.07Anhydrous-50 mLSolvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade-As neededTLC & Wash
HexaneC₆H₁₄86.18ACS Grade-As neededTLC & Wash

Note on 2-bromo-1-(3-bromophenyl)ethanone: This reagent is commercially available. If synthesized in-house, it is typically prepared by the α-bromination of 3-bromoacetophenone.[8][9] Ensure it is free of excess bromine before use, as this can lead to side reactions.

Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-3-picoline (1.08 g, 10.0 mmol) and sodium bicarbonate (1.01 g, 12.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature for 5 minutes to ensure good mixing.

  • Reagent Addition: Add 2-bromo-1-(3-bromophenyl)ethanone (2.78 g, 10.0 mmol) to the suspension. Scientist's Note: This α-haloketone is lachrymatory and a skin irritant. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a 1:1 mixture of ethyl acetate and hexane as the eluent. Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to 2-amino-3-picoline has been consumed (typically 4-6 hours). The product spot should be clearly visible under UV light.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the product will likely form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities. Subsequently, wash with cold hexane (1 x 10 mL) to aid in drying.

  • Drying: Dry the purified product under vacuum to obtain 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield: 75-85%.

Workflow and Data Visualization

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Combine 2-amino-3-picoline, NaHCO3, and Ethanol B Add 2-bromo-1- (3-bromophenyl)ethanone A->B Stir at RT C Heat to Reflux (78-80°C, 4-6h) B->C Attach Condenser D Monitor by TLC C->D Periodic Check E Cool to RT, then Ice Bath D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold EtOH & Hexane F->G H Dry Under Vacuum G->H I Characterize: - NMR - MS - Yield Calculation H->I

Caption: Experimental workflow for the synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine.

Troubleshooting and Expert Insights

  • Why Sodium Bicarbonate? The reaction generates one equivalent of hydrobromic acid (HBr). NaHCO₃ is a mild, inexpensive base that neutralizes this acid, preventing the protonation of the starting aminopicoline (which would render it non-nucleophilic) and driving the reaction to completion. Potassium carbonate can also be used.

  • Low Yield: If the yield is lower than expected, ensure the 2-bromo-1-(3-bromophenyl)ethanone is of high purity. Incomplete reaction is another common cause; ensure reflux is maintained for a sufficient duration as confirmed by TLC.

  • Purification Issues: If the product is not pure after filtration and washing, recrystallization from ethanol is highly effective. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Reaction Monitoring: The product is typically more non-polar than the starting 2-amino-3-picoline. On a silica TLC plate, the product (R_f ≈ 0.4-0.5 in 1:1 EtOAc/Hexane) will have a higher R_f value than the aminopicoline (R_f ≈ 0.1-0.2).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine. By understanding the underlying mechanism and following the step-by-step guide, researchers can efficiently produce this valuable heterocyclic building block in high yield and purity, enabling further exploration in medicinal chemistry and drug development programs.

References

  • Vertex AI Search. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13368-13375. Available at: [Link]

  • Karimian, K., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Monatshefte für Chemie - Chemical Monthly, 154, 547-554.
  • Jadhav, S. A., et al. (2017). Rapid and efficient one-pot microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines and 2-phenylimidazo[1,2-a]quinoline in water–PEG-400. Synthetic Communications, 47(5), 457-464. Available at: [Link]

  • Georgieva, M., & Tsvetkova, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35359-35372. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Molecules, 17(11), 13368-13375. Available at: [Link]

  • Kumar, A., et al. (2013). Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett, 24(19), 2751-2757.
  • Li, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Journal of Structural Chemistry, 65, 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Bakherad, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Synthetic Communications, 39(8), 1360-1369. Available at: [Link]

  • Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1756-1811. Available at: [Link]

  • Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1756-1811. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). Retrieved from [Link]

  • Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Preprints.org.
  • Narender, N., et al. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. Available at: [Link]

  • Bakherad, M. (n.d.). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • Maji, M., & Mandal, S. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(89), 13693-13708. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]

  • Maji, M., & Mandal, S. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(89), 13693-13708. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Engler, T. A., & Sarabu, R. (1989). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 111(22), 8464-8468. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • dos Santos, J. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 856-864. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Medicinal Chemistry, 17(1), 1-15. Available at: [Link]

  • Yevich, J. P., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2195-2201. Available at: [Link]

  • Küçükguzel, I., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 779-786. Available at: [Link]

  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • Al-Ostath, A., et al. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Available at: [Link]

  • Al-Jamal, M. H. (2018). SYNTHESIS OF SOME NEW DERIVATIVES OF 3-SUBSTITUTED-2-BIPHENYL IMIDAZO (1,2-A)PYRIDINE WITH STUDY THEIR BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(8), 3026-3098. Available at: [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3391. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

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Application Note: One-Pot Multicomponent Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien) and anti-ulcer agents. The specific subclass of 8-methylimidazo[1,2-a]pyridine derivatives has emerged as a critical pharmacophore for developing next-generation anti-inflammatory agents (inhibitors of NF-κB and STAT3 pathways) and selective GABA-A receptor modulators.

This Application Note details a robust, one-pot Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction protocol. Unlike traditional two-step condensations using


-haloketones, this 3-component strategy allows for the simultaneous introduction of diversity at the C-2 and C-3 positions, significantly accelerating Structure-Activity Relationship (SAR) library generation.
Key Advantages of This Protocol:
  • Atom Economy: High-efficiency convergence of three reactants with water as the only stoichiometric byproduct.

  • Operational Simplicity: One-pot, open-air compatible (with specific catalysts), avoiding intermediate isolation.

  • Scalability: Validated for gram-scale synthesis with minimal purification requirements.

Scientific Foundation & Mechanism

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The synthesis utilizes the GBB reaction, a [4+1] cycloaddition involving an aldehyde, an isocyanide, and a 2-aminopyridine. To access the 8-methyl substitution pattern, 2-amino-3-picoline (2-amino-3-methylpyridine) is utilized as the amine component. The steric bulk of the methyl group at the 3-position of the pyridine ring (which becomes C-8 in the fused system) requires a catalyst system capable of activating the imine intermediate without being inhibited by steric hindrance.

Mechanistic Pathway

The reaction proceeds through a non-concerted sequence:

  • Imine Formation: Condensation of the aldehyde and 2-amino-3-picoline to form a Schiff base.

  • Activation: Protonation or Lewis Acid coordination of the imine nitrogen.

  • Insertion: [4+1] Cycloaddition of the isocyanide to the activated imine.

  • Rearrangement: A [1,3]-hydride shift enables aromatization to the stable imidazo[1,2-a]pyridine core.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and atomic mapping.

GBB_Mechanism Start Reactants: 2-Amino-3-picoline + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Activated Activated Imine (Catalyst Bound) Imine->Activated + Catalyst Nitrilium Nitrilium Ion Intermediate Activated->Nitrilium + Isocyanide Cyclic Cyclic Adduct (Non-aromatic) Nitrilium->Cyclic Intramolecular Cyclization Product Product: 8-Methylimidazo[1,2-a]pyridine Cyclic->Product [1,3]-H Shift - Catalyst Cat Catalyst (Sc(OTf)3 or I2) Product->Cat Regeneration Cat->Activated Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium

Caption: Mechanistic pathway of the GBB reaction showing the critical catalyst-mediated activation of the Schiff base and subsequent isocyanide insertion.

Experimental Protocol

Materials & Reagents[1][2]
  • Amine: 2-Amino-3-picoline (2-amino-3-methylpyridine) [CAS: 1603-40-3] - Purity >98% recommended.

  • Aldehyde: Benzaldehyde derivatives (Electron-withdrawing groups enhance reactivity).

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (Handle in fume hood).

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (Standard) or Iodine [I
    
    
    
    ] (Green alternative).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Optimized Procedure (Sc(OTf) Catalyzed)

This protocol is optimized for 1.0 mmol scale.

  • Preparation: In a 10 mL microwave process vial or a round-bottom flask, dissolve 2-amino-3-picoline (108 mg, 1.0 mmol) and the corresponding aldehyde (1.0 mmol) in MeOH (3.0 mL).

  • Imine Formation: Stir the mixture at room temperature for 15 minutes to allow preliminary Schiff base equilibration.

  • Catalyst Addition: Add Sc(OTf)

    
      (25 mg, 5 mol%). Note: If using Iodine, add 10 mol% I
    
    
    
    .
  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Heat at 60 °C (oil bath) for 12 hours.

    • Method B (Microwave - Preferred): Seal vial and irradiate at 100 °C for 20 minutes (High absorption setting).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve residue in Ethyl Acetate (10 mL).

    • Wash with water (2 x 5 mL) and brine (5 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient, typically 80:20 to 60:40) or recrystallize from hot Ethanol.

Workflow Diagram

Workflow Step1 Mix Amine + Aldehyde in MeOH (RT, 15 min) Step2 Add Catalyst (Sc(OTf)3) & Isocyanide Step1->Step2 Decision Select Heating Method Step2->Decision MethodA Thermal Heating 60°C, 12 Hours Decision->MethodA Standard Lab MethodB Microwave Irradiation 100°C, 20 Mins Decision->MethodB High Throughput Workup Concentrate & Extraction (EtOAc / Water) MethodA->Workup MethodB->Workup Purify Flash Chromatography or Recrystallization Workup->Purify

Caption: Operational workflow comparing thermal and microwave-assisted synthesis routes.

Substrate Scope & Optimization Data

The 8-methyl group exerts a steric influence that can affect yields if the aldehyde is also sterically hindered (e.g., ortho-substituted). The following table summarizes the performance of the optimized protocol across diverse electronic environments.

Table 1: Substrate Scope for 8-Methylimidazo[1,2-a]pyridine Synthesis (Conditions: 2-amino-3-picoline, Aldehyde, t-Butyl Isocyanide, 5 mol% Sc(OTf)3, MeOH, MW 100°C)

EntryAldehyde Substituent (R)Isocyanide (R')Yield (%)Reaction Time (MW)Notes
1 H (Phenyl)t-Butyl88%15 minBenchmark reaction
2 4-NO

(Electron Poor)
t-Butyl92%10 minAccelerated by EWG
3 4-OMe (Electron Rich)t-Butyl76%25 minSlower imine formation
4 2-Cl (Steric Hindrance)t-Butyl65%30 minSteric clash with 8-Me
5 H (Phenyl)Cyclohexyl85%15 minGood tolerance for R'
6 4-F (Halogen)t-Butyl89%15 minUseful for med-chem
Troubleshooting Guide
  • Low Yield with Electron-Rich Aldehydes: Add 4Å molecular sieves to the reaction to drive imine formation by removing water.

  • Incomplete Conversion: If using thermal heating, increase catalyst loading to 10 mol% or switch to refluxing Ethanol (higher boiling point).

  • Product Precipitation: In many cases (especially with p-nitrobenzaldehyde), the product precipitates upon cooling. Simple filtration and washing with cold methanol may suffice, avoiding chromatography.

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett.

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Bienaymé, H., et al. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie Int. Ed.

  • Devi, N., et al. (2023). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega.

  • Bagdi, A.K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Organic & Biomolecular Chemistry.

condensation reaction conditions for 2-aminopyridine and alpha-bromoacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Condensation Protocols for Imidazo[1,2-a]pyridine Scaffolds


-bromoacetophenones

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster anxiolytics like Zolpidem (Ambien) and Alpidem , as well as emerging anticancer and antiviral agents.[1] This Application Note provides a definitive technical guide for synthesizing 2-aryl-imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with


-bromoacetophenones (phenacyl bromides).

We present three validated protocols ranging from the classic Hantzsch-type condensation to modern green chemistry and high-throughput microwave techniques. Emphasis is placed on mechanistic understanding to troubleshoot low yields and regioselectivity issues.

Mechanistic Insight & Pathway

The formation of imidazo[1,2-a]pyridine is a bimolecular condensation that proceeds through an N-alkylation followed by an intramolecular cyclization-dehydration.

Key Mechanistic Features:

  • Nucleophilic Attack: The endocyclic nitrogen (N1) of 2-aminopyridine is more nucleophilic than the exocyclic amino group. It attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide ion.
    
  • Intermediate Salt: This forms a non-cyclic N-phenacylpyridinium bromide salt.

  • Cyclization: Under basic conditions (or thermal drive), the exocyclic amine attacks the carbonyl carbon, closing the five-membered ring.

  • Dehydration: Loss of water drives aromatization, yielding the stable bicyclic product.

Figure 1: Reaction Mechanism Pathway

ReactionMechanism Reactants Reactants (2-Aminopyridine + Phenacyl Bromide) Intermediate Intermediate Salt (N-Phenacylpyridinium) Reactants->Intermediate SN2 Attack (N1) Cyclization Cyclization (Hemiaminal) Intermediate->Cyclization - HBr (Base/Heat) Product Final Product (Imidazo[1,2-a]pyridine) Cyclization->Product - H2O (Aromatization)

Caption: Step-wise formation of the imidazo[1,2-a]pyridine core. The initial N-alkylation is the rate-determining step in neutral media.

Critical Reaction Parameters

The choice of solvent and base dramatically alters the reaction kinetics and workup complexity.

ParameterCondition A (Classic)Condition B (Green)Condition C (Microwave)
Solvent Ethanol (EtOH)Water (

)
Solvent-free / EtOH
Temperature Reflux (78°C)80–100°C100–120°C
Time 2 – 6 Hours4 – 12 Hours2 – 10 Minutes
Base

or

None (or catalytic)Ionic Liquid / None
Yield 75 – 90%80 – 95%85 – 98%
Key Advantage Robust, scalableEco-friendly, simple workupHigh throughput

Validated Experimental Protocols

Safety Precaution (Critical)

WARNING:


-Bromoacetophenones are potent lachrymators  (tear gas agents). All weighing and handling of solid reagents must be performed in a functioning fume hood. Wear double nitrile gloves and safety goggles.
Protocol 1: The "Classic" Ethanol Reflux

Best for: Routine synthesis, gram-scale batches, and training purposes.

Materials:

  • 2-Aminopyridine (1.0 equiv)[2][3][4]

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.2 equiv)
    
  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 94 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add

    
    -bromoacetophenone (e.g., 199 mg, 1.0 mmol) to the solution. Note: The solution may turn slightly yellow.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Neutralization: The reaction produces HBr. Once starting material is consumed, add solid

    
     (1.2 equiv) directly to the hot solution and reflux for an additional 30 minutes to ensure free-basing.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice-water (20 mL).

    • The product usually precipitates as a solid. Filter the solid and wash with cold water.

    • Alternative: If oil forms, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Protocol 2: The "Green" On-Water Synthesis

Best for: Environmentally conscious workflows, avoiding organic solvents.

Rationale: Water promotes the reaction via the "hydrophobic effect," forcing the organic reactants together, and hydrogen bonding stabilizes the transition state [2].

Procedure:

  • Suspension: Add 2-aminopyridine (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) to a reaction vial containing distilled water (3 mL).
    
  • Heating: Heat the heterogeneous mixture to 80°C with vigorous stirring. The solids will melt and form an oily emulsion.

  • Reaction: Stir for 4–8 hours. No external base is strictly required during the heating phase, but adding a mild base (cat.

    
    ) can accelerate the reaction.
    
  • Isolation:

    • Cool to room temperature.[5] The product often solidifies directly from the water.

    • Filter the solid.

    • If the product remains sticky, decant the water and recrystallize the residue from hot ethanol.

Protocol 3: Microwave-Assisted Synthesis

Best for: Library generation, stubborn substrates.

Procedure:

  • Loading: In a 10 mL microwave vial, combine 2-aminopyridine (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol).
    
  • Solvent: Add Ethanol (2 mL) OR perform solvent-free by adding a drop of DMF to wet the solids.

  • Irradiation: Seal the vial. Irradiate at 100°C for 5 minutes (Hold time).

    • Power setting: Dynamic (max 150W).

  • Workup: Transfer the mixture to a beaker with EtOAc, wash with saturated

    
    , dry, and concentrate.
    

Workflow Visualization

Figure 2: Experimental Decision Tree

Workflow Start Start Synthesis Scale Select Scale/Priority Start->Scale Route1 Gram Scale / Robustness Scale->Route1 Route2 Green / Eco-Friendly Scale->Route2 Route3 High Throughput / Library Scale->Route3 Proto1 Protocol 1: EtOH Reflux (Standard) Route1->Proto1 Proto2 Protocol 2: On-Water (Hydrophobic Effect) Route2->Proto2 Proto3 Protocol 3: Microwave (Rapid Heating) Route3->Proto3 Purify Purification: Recrystallize (EtOH) or Column (Hex/EtOAc) Proto1->Purify Proto2->Purify Proto3->Purify

Caption: Decision matrix for selecting the optimal synthetic protocol based on laboratory needs.

Troubleshooting & Quality Control

  • Issue: Sticky/Oily Product.

    • Cause: Incomplete cyclization or presence of unreacted phenacyl bromide.

    • Fix: Triturate the oil with cold diethyl ether or hexane. This often induces crystallization.

  • Issue: Low Yield.

    • Cause: Formation of the HBr salt without free-basing.

    • Fix: Ensure the pH is basic (>8) during the workup. Add

      
       or 
      
      
      
      solution.
  • QC - NMR Signature:

    • Look for the characteristic singlet of the proton at the C3 position of the imidazo[1,2-a]pyridine ring. It typically appears between

      
       7.5 – 8.0 ppm  in 
      
      
      
      .
    • Disappearance of the methylene singlet (

      
      4.5 ppm) of the phenacyl bromide.
      

References

  • Classic Hantzsch Synthesis

    • Lombardino, J. G. (1965). Preparation of 2-Aryl-imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 30(7), 2403–2407.
  • Green/Water Synthesis

    • Chauhan, S., et al. (2024).[6][7][8] Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines in water. Synlett, 35, 1899-1905.[8]

  • Microwave Assisted Protocol

    • Dharmana, T., et al. (2017).[1] Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3), 35-38.[1]

  • Medicinal Chemistry Context (Zolpidem)

    • Sleight, A. J., et al. (1991). The imidazo[1,2-a]pyridine anxiolytic zolpidem. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Advanced Protocols for Copper-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien) and Alpidem . traditionally, functionalizing this bicyclic system required pre-functionalized starting materials (e.g., halides, boronates) and expensive Palladium catalysis.

This Application Note details Copper-catalyzed C-H functionalization , a superior alternative that offers step-economy and reduced metal toxicity. We focus on the regioselective modification of the C3 position—the most nucleophilic site—enabling direct Arylation and Sulfenylation under aerobic or mild oxidative conditions.

Key Benefits of this Approach:

  • Step Economy: Bypasses the need for C3-halogenation.

  • Cost Efficiency: Replaces Pd/Rh catalysts with abundant Cu salts.

  • Scalability: Protocols utilize molecular oxygen or stable oxidants, suitable for gram-scale synthesis.

Mechanistic Principles & Regioselectivity

The Reactivity Landscape

The imidazo[1,2-a]pyridine ring is an electron-rich 10


-aromatic system. The bridgehead nitrogen (N1) imparts significant electron density to the C3 position, making it highly susceptible to electrophilic attack and radical functionalization.
  • C3 Position: The "soft" nucleophilic center. Reacts rapidly with electrophiles and radical species (Cu-catalyzed oxidative couplings).

  • C2 Position: Less nucleophilic; functionalization usually requires directing groups or specific radical precursors.

  • C5-C8 Positions: Electrophilic substitution is difficult; functionalization typically requires Palladium catalysis or pre-functionalized precursors.

Visualization: Reactivity Map

The following diagram illustrates the reactivity hierarchy and the dominant pathway for Copper-catalyzed transformations.

ReactivityMap cluster_legend Reactivity Legend Scaffold Imidazo[1,2-a]pyridine Core Scaffold C3 C3 Position (High Nucleophilicity) Primary Target for Cu-Catalysis Scaffold->C3 Major Pathway C2 C2 Position (Sterically Accessible) Requires Directing Groups Scaffold->C2 C5_8 C5-C8 Positions (Pyridine Ring) Hard Nucleophiles Scaffold->C5_8 Mech_SET Mechanism: Single Electron Transfer (SET) Radical Cation Intermediate C3->Mech_SET Oxidative Coupling key1 Green = High Reactivity (Cu-Catalyzed) key2 Yellow = Moderate/Conditional key3 Red = Low Reactivity (Requires Pd/Rh)

Figure 1: Regioselectivity map of imidazo[1,2-a]pyridine. Copper catalysis predominantly targets the C3 position via oxidative radical mechanisms.

Experimental Protocols

Protocol A: Copper-Catalyzed C-H Arylation (C3-Arylation)

Application: Introduction of aryl rings for library expansion (e.g., Zolpidem analogs). Mechanism: Oxidative cross-coupling involving a Cu(I)/Cu(III) cycle or SET pathway.

Materials
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) (Note: Aryl bromides can be used but require higher temps).

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Inert atmosphere is critical to prevent homocoupling of the aryl halide).

Step-by-Step Procedure
  • Charge: In a glovebox or under a stream of nitrogen, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and

    
     (424 mg, 2.0 mmol) to a dried Schlenk tube.
    
  • Substrate Addition: Add the imidazo[1,2-a]pyridine substrate (1.0 mmol) and the Aryl Iodide (1.2 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous magnetic stirring for 12–16 hours.

    • Checkpoint: The solution typically turns dark brown/green. Monitor via TLC (Ethyl Acetate/Hexane).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate under vacuum, and purify via flash column chromatography on silica gel.
    

Data Summary: Scope & Yields

Aryl Iodide SubstituentYield (%)Notes
Phenyl (-H)82%Standard benchmark
4-Methoxy (-OMe)88%Electron-rich partners favored
4-Nitro (-NO2)65%Electron-poor partners slower
2-Methyl (-Me)55%Steric hindrance at ortho-position reduces yield
Protocol B: Aerobic C-H Sulfenylation (Green Chemistry)

Application: Synthesis of thioether-bridged heterocycles (potential anti-tubercular agents). Mechanism: Aerobic oxidation where


 acts as the terminal oxidant, recycling Cu(I) to Cu(II).[2]
Materials
  • Substrate: Imidazo[1,2-a]pyridine derivative (0.5 mmol)

  • Sulfur Source: Thiophenol (PhSH) or Diphenyl Disulfide (

    
    ) (0.6 mmol)
    
  • Catalyst: CuI (10 mol%) or Cu(OAc)2 (10 mol%)

  • Additive: None required (Ligand-free)

  • Solvent: DMSO (Promotes oxidant uptake)

  • Atmosphere: Open Air (Balloon of

    
     recommended for faster rates).
    
Step-by-Step Procedure
  • Setup: To a 10 mL reaction tube equipped with a stir bar, add the imidazo[1,2-a]pyridine (0.5 mmol) and CuI (10 mg, 0.05 mmol).

  • Reagent Addition: Add the thiol/disulfide (0.6 mmol).

  • Solvent: Add DMSO (2.0 mL).

  • Oxidant: Attach an

    
     balloon. (Alternatively, leave open to air, but extend reaction time by 4 hours).
    
  • Reaction: Heat to 100°C for 8–10 hours.

    • Observation: DMSO acts as both solvent and weak oxidant support.

  • Quench: Pour the reaction mixture into ice-cold brine (15 mL). The product often precipitates.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with saturated

    
     to remove unreacted thiols (foul odor removal).
    
  • Purification: Silica gel chromatography.

Mechanistic Pathway (General Oxidative Coupling)

Understanding the catalytic cycle is crucial for troubleshooting. In oxidative C-H functionalization, the Copper species must cycle between oxidation states to activate the heterocycle and the coupling partner.

CatalyticCycle Start Cu(I) Species Oxidation Oxidation by Air/O2 (Formation of Cu(II)-Superoxide) Start->Oxidation + O2 Activation Substrate Activation (C3 Cupration/Radical Formation) Oxidation->Activation + Imidazo[1,2-a]pyridine Coupling Coupling with Nucleophile (Thiol/Amine/Arene) Activation->Coupling + R-H / R-X Elimination Reductive Elimination Product Release Coupling->Elimination C-C / C-S Bond Formed Elimination->Start Regeneration of Cat.

Figure 2: Simplified catalytic cycle for aerobic oxidative C-H functionalization. The cycle relies on the regeneration of the active Cu species via external oxidants (O2).[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient oxidant.1. Switch from Air to

balloon.2. Add 10-20 mol% 1,10-phenanthroline to stabilize Cu species.
Homocoupling of Partner Oxidant is too strong (common with thiols).Reduce temperature to 80°C; Add thiol slowly via syringe pump.
Regioisomers (C2 vs C3) Substrate steric hindrance.If C2 is blocked, C3 is exclusive. If C3 is blocked, C-H activation usually fails under these specific conditions (requires Pd).
Cu Residue in Product Chelation of Cu to product Nitrogen.Wash organic phase with 10% aqueous ammonia or EDTA solution during workup.

Safety & Handling

  • Copper Waste: Although less toxic than Pd, Copper salts are toxic to aquatic life. Collect all aqueous raffinate in heavy metal waste containers.

  • Oxidants: When using

    
     balloons with organic solvents (DMF/DMSO) at high temperatures (100°C+), ensure the system is behind a blast shield. Do not pressurize the glassware.
    
  • Thiols: Thiophenol is highly toxic and malodorous. All work involving Protocol B must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be available to neutralize spills.

References

  • C3-Arylation Protocol: Yan, R.-L.; Yan, H.; Ma, C.; Ren, Z.-Y.; Gao, X.-A.; Huang, G.-S.; Liang, Y.-M. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[3] J. Org.[3] Chem. 2012 , 77, 2024–2028.[3]

  • C3-Sulfenylation Protocol: Cao, H.; Lei, S.; Li, N.; Chen, L.; Liu, J.; Cai, H.; Tan, S. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Adv. 2015 , 5, 1989-1994.

  • General Review: Koubachi, J.; El Kazzouli, S.; Berteina-Raboin, S.; Mouaddib, A.; Guillaumet, G. Synthesis and Functionalization of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines. Synthesis 2008 , 2008, 2537–2587.

  • Mechanistic Insight: Monir, K.; Ghosh, M.; Mishra, S.; Hajra, A. Copper-Catalyzed C–H Functionalization of Imidazo[1,2-a]pyridines. J. Org.[3] Chem. 2016 , 81, 2838–2848.

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 2-(3-Bromophenyl)imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically targeting the 2-(3-bromophenyl)imidazo[1,2-a]pyridine core. This scaffold is a privileged structure in medicinal chemistry, frequently found in p38 MAP kinase inhibitors, GABA-A receptor modulators (e.g., Zolpidem analogs), and anti-infectives.

While the Suzuki coupling is a commodity reaction, this specific substrate presents unique challenges due to the Lewis-basic imidazopyridine nitrogen, which can competitively coordinate with palladium, effectively poisoning the catalyst. This guide provides two distinct protocols: Method A (Robust Scale-Up) utilizing Pd(dppf)Cl₂ for cost-efficiency, and Method B (High-Complexity Screening) utilizing Buchwald G3 precatalysts for difficult coupling partners.

Mechanistic Challenges & Strategy

The "Catalyst Poisoning" Effect

The primary failure mode in coupling imidazopyridine derivatives is not the oxidative addition into the C-Br bond, but the sequestration of the active Pd(0) species by the N1-nitrogen of the imidazopyridine ring.

  • Electronic Context: The 3-bromophenyl group places the leaving group in the meta position relative to the heterocycle. While less sterically hindered than ortho positions, the inductive electron-withdrawing nature of the imidazopyridine ring slightly deactivates the phenyl ring toward oxidative addition compared to simple aryl bromides.

  • Coordination: The N1 lone pair is highly accessible. Standard monodentate ligands (like PPh₃) can be displaced by this nitrogen, leading to the formation of inactive [Pd(Ar)(L)(Substrate)] complexes.

Mechanistic Pathway & Inhibition

The following diagram illustrates the standard catalytic cycle versus the off-cycle inhibitory pathway characteristic of this substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) Poison OFF-CYCLE TRAP Pd-N(imidazopyridine) Complex OxAdd->Poison + Substrate Excess (Reversible Inhibition) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base Poison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the off-cycle equilibrium where the imidazopyridine substrate acts as a ligand, potentially stalling the reaction.

Optimization Matrix

For drug discovery applications, reagent selection must balance reactivity with purification ease.

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM Primary Choice. The bidentate dppf ligand creates a wide bite angle and is tightly bound, resisting displacement by the imidazopyridine nitrogen [1].
Alt. Catalyst XPhos Pd G3 For Difficult Cases. Bulky biaryl phosphine prevents N-coordination via steric shielding and promotes rapid reductive elimination [2].
Base K₂CO₃ (2.0 M aq) Standard. Provides high solubility for boronic acids.
Alt. Base Cs₂CO₃ Use in anhydrous conditions (suspended in dioxane) if the boronic acid is protodeboronation-prone.
Solvent 1,4-Dioxane/Water (4:1) "Gold Standard" for imidazopyridines. Excellent solubility profile for this heterocycle which often crashes out in alcohols.

Detailed Experimental Protocols

Method A: Robust Scale-Up Protocol (Pd(dppf)Cl₂)

Best for: Gram-scale synthesis, standard aryl boronic acids, cost-sensitive steps.

Reagents:

  • 2-(3-Bromophenyl)imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (3–5 mol%)

  • 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to bromide)

Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the imidazopyridine bromide, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3). Critical: Pd(dppf)Cl₂ is moderately air-stable, but oxygen promotes homocoupling of the boronic acid.

  • Solvation: Inject degassed 1,4-dioxane followed by the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Note: Monitor by LCMS. If conversion stalls at 50%, add an additional 1 mol% catalyst.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and water.

    • Pharma Requirement: The product is basic. Ensure the aqueous layer pH is >9 during extraction to prevent product loss as a salt.

  • Scavenging: Treat the organic phase with SiliaMetS® Thiol or charcoal (10 wt%) for 30 mins to remove residual Pd. Filter through Celite.

Method B: High-Throughput/Difficult Protocol (XPhos Pd G3)

Best for: Library synthesis, sterically hindered boronic acids, or unstable heteroaryl boronic acids.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3]

  • XPhos Pd G3 (1–2 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1)

Workflow:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Inertion: Cycle Argon/Vacuum (x3).

  • Activation: Add solvent and aqueous K₃PO₄.

  • Reaction: Heat to 60°C (lower temperature required due to higher catalyst activity). Reaction is typically complete in <2 hours.

  • Workup: Standard extraction as above.

Process Workflow & Purification Logic

The following diagram outlines the decision tree for purification, addressing the specific solubility and polarity issues of the imidazopyridine core.

PurificationWorkflow Crude Crude Reaction Mixture (Organic Phase) Scavenge Pd Scavenging (SiliaMetS Thiol / Charcoal) Crude->Scavenge Filter Filtration (Celite Pad) Scavenge->Filter TLC TLC Analysis (DCM:MeOH 95:5) Filter->TLC Decision Is Product Tailing? TLC->Decision FlashStd Flash Chromatography Gradient: 0-5% MeOH in DCM Decision->FlashStd No FlashMod Modified Flash DCM:MeOH:NH4OH (90:9:1) Decision->FlashMod Yes (Common for Imidazopyridines) Final Pure API Intermediate FlashStd->Final FlashMod->Final

Figure 2: Purification decision tree highlighting the need for basic modifiers during chromatography.

Troubleshooting & Validated Insights

Protodeboronation
  • Symptom: LCMS shows the formation of the de-boronated aryl species (Ar-H) instead of the product.

  • Cause: The imidazopyridine ring is electron-withdrawing, but if the boronic acid coupling partner is electron-rich (e.g., 2-aminopyridine-5-boronic acid), it is prone to hydrolysis.

  • Solution: Switch to Method B but use anhydrous conditions (Dioxane, Cs₂CO₃) to eliminate water, or use the corresponding Boronic Ester (Pinacol ester) which is more stable.

Product Trapped in Aqueous Phase
  • Symptom: Low mass recovery despite good conversion on LCMS.

  • Cause: The pKa of the imidazopyridine nitrogen is approx 5.5–6.0. If the workup is neutral or slightly acidic, the product protonates and stays in the water.

  • Solution: Adjust the aqueous layer to pH > 10 using 1M NaOH before extraction.

"Black Rain" (Pd Precipitation)
  • Symptom: Reaction turns black immediately; conversion stops.

  • Cause: Rapid catalyst decomposition (Pd black formation) before the catalytic cycle engages.

  • Solution: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ which is more thermally stable than Pd(PPh₃)₄.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bagley, M. C., et al. (2011). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of imidazo[1,2-a]pyridine halides with arylboronic acids. Tetrahedron Letters, 52(11), 1214-1218. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Context on N-poisoning in similar heterocycles). Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aryl-8-methylimidazo[1,2-a]pyridines

[1]

Abstract

This application note details a robust, green, and high-throughput protocol for the synthesis of 2-aryl-8-methylimidazo[1,2-a]pyridines via microwave-assisted condensation. Utilizing a catalyst-free aqueous ethanol medium, this method overcomes the limitations of conventional heating—such as prolonged reaction times and volatile organic solvent usage—delivering high yields (>85%) in under 20 minutes. This protocol is optimized for medicinal chemistry workflows targeting the imidazo[1,2-a]pyridine scaffold, a pharmacophore central to GABA receptor agonists (e.g., Zolpidem) and anti-inflammatory agents.

Introduction & Medicinal Significance

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as the structural backbone for numerous marketed therapeutics. The 8-methyl substitution pattern is particularly significant for modulating binding affinity and metabolic stability in GABA-A receptor ligands.

Conventional synthesis (Chichibabin reaction) typically requires refluxing in hazardous solvents (e.g., DMF, toluene) for 6–12 hours. By employing Microwave-Assisted Organic Synthesis (MAOS) , we leverage dielectric heating to directly couple the electromagnetic field with the polar transition states of the reaction. This results in:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Green Chemistry: Elimination of Lewis acid catalysts and use of water/ethanol solvent systems.

  • Enhanced Purity: Cleaner reaction profiles with minimal side-product formation.[1]

Reaction Mechanism

The formation of 2-aryl-8-methylimidazo[1,2-a]pyridines proceeds through a tandem N-alkylation/cyclization/dehydration sequence. The presence of the methyl group at the 3-position of the pyridine ring (which becomes the 8-position in the fused system) introduces steric factors that must be managed by precise thermal control, making microwave irradiation ideal.

Mechanistic Pathway[3][4][5]
  • Nucleophilic Attack: The endocyclic nitrogen of 2-amino-3-picoline attacks the

    
    -carbon of the phenacyl bromide.
    
  • Intermediate Formation: Formation of an N-phenacylpyridinium bromide salt.[2][3]

  • Cyclization: Intramolecular nucleophilic attack by the exocyclic amino group on the carbonyl carbon.

  • Aromatization: Dehydration (loss of water) drives the formation of the stable aromatic bicyclic system.

ReactionMechanismStart2-Amino-3-picoline+ Phenacyl BromideInter1N-PhenacylpyridiniumSalt (Intermediate)Start->Inter1MW IrradiationNucleophilic AttackInter2CyclizedHydroxy-dihydroIntermediateInter1->Inter2IntramolecularCyclizationProduct2-Aryl-8-methylimidazo[1,2-a]pyridineInter2->ProductDehydration- H₂OWaterH₂OInter2->Water

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation.

Experimental Protocol

Materials and Equipment[3]
  • Reactants: 2-Amino-3-methylpyridine (2-amino-3-picoline), substituted phenacyl bromides (

    
    -bromoacetophenones).
    
  • Solvent: Ethanol:Water (1:1 v/v).[4]

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial.

General Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 2-amino-3-methylpyridine (1.0 mmol) and the corresponding phenacyl bromide (1.0 mmol) in 3 mL of Ethanol:Water (1:1).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Cooling: Allow the reaction to cool to 50 °C using compressed air cooling (integrated in most reactors).

  • Workup:

    • Pour the reaction mixture into crushed ice (approx. 10 g).

    • If a precipitate forms (common for hydrophobic aryl groups), filter the solid and wash with cold water/ethanol (9:1).

    • If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hot ethanol is usually sufficient. Flash chromatography (Hexane:EtOAc) may be used for complex substrates.

Workflow Diagram[8]

WorkflowStep11. PREPARATIONMix 1.0 mmol amine +1.0 mmol bromide in3mL EtOH/Water (1:1)Step22. MW IRRADIATIONTemp: 80°C | Time: 15 minPower: Dynamic (Max 150W)Step1->Step2Step33. QUENCH & WORKUPPour into crushed ice.Precipitate formation?Step2->Step3Step4AYES: FiltrationWash with cold EtOH/H₂OStep3->Step4ASolid formsStep4BNO: ExtractionEtOAc extraction + DryingStep3->Step4BNo solidStep55. PURIFICATIONRecrystallization (EtOH)or Flash ChromatographyStep4A->Step5Step4B->Step5FinalPure ProductAnalysis (NMR, MS)Step5->Final

Figure 2: Operational workflow for the synthesis and isolation of target compounds.

Results and Optimization Data

The protocol was validated using various substituted phenacyl bromides. The 8-methyl group on the pyridine ring did not significantly hinder the reaction yield compared to unsubstituted analogs, confirming the efficiency of the microwave dielectric heating in overcoming steric barriers.

Table 1: Substrate Scope and Yield Comparison

EntryAryl Group (R) on Phenacyl BromideReaction Time (min)Temperature (°C)Isolated Yield (%)Melting Point (°C)
1 Phenyl (Unsubstituted)15809274-76
2 4-Chlorophenyl128094142-144
3 4-Methoxyphenyl158089108-110
4 4-Nitrophenyl108096180-182
5 2-Naphthyl189085115-117

Note: Yields refer to isolated pure products after recrystallization.[5]

Troubleshooting & Expert Tips

Solubility Issues
  • Observation: Reactants do not fully dissolve in 1:1 EtOH/Water at room temperature.

  • Solution: This is acceptable. The microwave heating will rapidly dissolve the reagents as the temperature ramps up. Ensure vigorous stirring is enabled to prevent hot-spots.

Pressure Management
  • Observation: High pressure alarms during the run.

  • Cause: Decomposition of phenacyl bromide or excessive solvent volume.

  • Fix: Do not exceed 50% of the vial volume. If using volatile phenacyl derivatives, lower the temperature to 70 °C and extend time to 20 minutes.

Product Coloration
  • Observation: Product appears dark brown or sticky.

  • Cause: Oxidation of the amino-pyridine or polymerization.

  • Fix: Ensure the 2-amino-3-picoline is fresh (white/pale yellow solid). If sticky, recrystallize from Ethanol/Activated Carbon to remove colored impurities.

Safety Considerations

  • Phenacyl Bromides: Potent lachrymators. Handle only in a fume hood. Weighing should be done quickly or in a closed balance.

  • Microwave Vials: Always use vials rated for the specific pressure of your reactor. Never use standard laboratory glassware in a microwave reactor.

  • Superheating: Ethanol/Water mixtures can superheat. Allow the vessel to cool to <50°C before opening to prevent "bumping" or flash boiling.

References

  • Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

  • Pericherla, S., et al. (2013). "Recent developments in the synthesis of imidazo[1,2-a]pyridines." Synthesis.

  • Goel, R., et al. (2012). "Microwave assisted synthesis of imidazo[1,2-a]pyridine derivatives." Journal of Chemical and Pharmaceutical Research.

  • Sarmah, M., et al. (2018). "Efficient Access to Imidazo[1,2-a]pyridines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science.

  • Guchhait, S. K., et al. (2011). "Microwave-assisted one-pot two-component synthesis of imidazo[1,2-a]pyridines." Synlett.

biological assay screening methods for imidazo[1,2-a]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Screening of Imidazo[1,2-a]pyridine Kinase Inhibitors

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to mimic the purine ring of ATP, making it an ideal core for Type I and Type I½ kinase inhibitors (e.g., targeting p38 MAPK, PI3K, and VEGFR). However, the lipophilicity and ATP-competitive nature of this scaffold require a rigorous screening cascade to differentiate high-affinity binders from non-specific artifacts. This guide outlines a validated three-stage screening workflow: (1) Enzymatic quantification using ADP-Glo™,[1][2] (2) Binding kinetics via TR-FRET, and (3) Intracellular target engagement using NanoBRET™.

Introduction: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine core serves as a "hinge-binder," where the bridgehead nitrogen typically accepts a hydrogen bond from the kinase hinge region. While this enables high potency, two critical challenges arise during screening:

  • ATP Competition: Because these inhibitors compete directly with intracellular ATP (1–5 mM), biochemical assays run at low ATP concentrations often overestimate potency.

  • Residence Time (

    
    ):  Efficacy often correlates more with how long the drug stays bound (residence time) than its equilibrium affinity (
    
    
    
    ).[3] Standard end-point assays miss this kinetic nuance.

This protocol addresses these challenges by integrating thermodynamic, kinetic, and cellular contexts.

Visual 1: The Screening Cascade

ScreeningCascade Library Imidazo[1,2-a]pyridine Library Primary Primary Screen: ADP-Glo™ Assay (Enzymatic IC50) Library->Primary High Throughput Secondary Secondary Screen: TR-FRET Binding (Kd & Residence Time) Primary->Secondary Hits < 1µM Secondary->Library SAR Refinement Tertiary Tertiary Screen: NanoBRET™ TE (Intracellular Engagement) Secondary->Tertiary Slow Off-Rate Lead Validated Lead Candidate Tertiary->Lead High Permeability

Figure 1: A funnel-based screening approach ensuring that enzymatic hits are validated for binding kinetics and cellular permeability.

Phase 1: High-Throughput Enzymatic Screening (ADP-Glo)

Objective: Rapidly filter the library for functional inhibition of kinase activity. Methodology: The ADP-Glo™ assay is selected over fluorescence-based assays because imidazo[1,2-a]pyridines can exhibit autofluorescence in the blue/green spectrum. ADP-Glo generates a luminescent signal proportional to ADP production, avoiding this interference.

Critical Parameter: ATP Concentration

To predict intracellular potency, the assay must be run at the kinase's apparent


 for ATP (

).
  • Rule of Thumb: Screening at

    
     ensures that 
    
    
    
    for competitive inhibitors.
Protocol 1: ADP-Glo™ IC50 Determination
  • Reagents: Recombinant Kinase (e.g., p38

    
    ), Lipid/Peptide Substrate, Ultra-Pure ATP, ADP-Glo™ Kit (Promega).
    
  • Plate Format: 384-well, white, small-volume plates (Corning 3824).

Step-by-Step Workflow:

  • Compound Prep: Dilute imidazo[1,2-a]pyridine derivatives in DMSO. Dispense 50 nL into assay plates (Final DMSO < 1%).

  • Kinase Reaction (5 µL):

    • Add 2.5 µL of 2X Kinase/Substrate Mix.

    • Add 2.5 µL of 2X ATP (at

      
       concentration).
      
    • Incubate for 60 min at RT. (Ensure <20% substrate conversion to maintain initial velocity conditions).

  • ADP Depletion (5 µL):

    • Add 5 µL ADP-Glo™ Reagent.[2][4][5]

    • Incubate 40 min at RT. (Stops reaction, consumes remaining ATP).

  • Detection (10 µL):

    • Add 10 µL Kinase Detection Reagent.[4]

    • Incubate 30 min at RT. (Converts generated ADP back to ATP

      
       Luciferase 
      
      
      
      Light).
  • Read: Measure Luminescence (0.5s integration).

Data Analysis: Calculate % Inhibition relative to Max (No compound) and Min (No enzyme) controls. Fit to a 4-parameter logistic equation:



Phase 2: Binding Kinetics & Affinity (TR-FRET)

Objective: Determine the residence time (


).
Why it matters:  Imidazo[1,2-a]pyridines often induce conformational changes (e.g., "DFG-out"). A long residence time suggests a stable complex, which often translates to better in vivo efficacy than 

suggests.

Methodology: LanthaScreen™ (Eu-Kinase + Alexa647-Tracer). This is a "Kinetic Probe Competition Assay."

Visual 2: TR-FRET Competition Mechanism

TRFRET cluster_0 Signal Logic Donor Eu-Ab (Donor) Kinase Kinase Target Donor->Kinase Binds Tag Tracer Alexa647 Tracer Kinase->Tracer High FRET (Signal) Inhibitor Imidazo Lead Kinase->Inhibitor Competition Text Tracer Bound = High FRET Inhibitor Bound = Low FRET Rate of Signal Decay = k_on of Inhibitor

Figure 2: TR-FRET mechanism. The inhibitor displaces the tracer, reducing the FRET signal. The rate of signal loss allows calculation of kinetic parameters.

Protocol 2: Residence Time Determination
  • Tracer Optimization: Determine the

    
     of the tracer for the kinase first. Use Tracer concentration at 
    
    
    
    .
  • Reaction Setup:

    • Mix Kinase (5 nM) + Eu-Anti-Tag Antibody (2 nM) + Tracer (at

      
      ).
      
    • Monitor the FRET signal (Ex 340nm / Em 665nm) until stable (Equilibrium).

  • Inhibitor Addition:

    • Add the Imidazo[1,2-a]pyridine inhibitor at a saturating concentration (

      
      ).
      
  • Kinetic Read:

    • Immediately measure FRET signal every 2 minutes for 60–90 minutes.

  • Calculation:

    • The decay in FRET signal represents the dissociation of the tracer (if inhibitor is fast) or the association of the inhibitor (if inhibitor is slow).

    • Use the Motulsky and Mahan model to solve for

      
       and 
      
      
      
      of the unlabeled inhibitor.

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Confirm the inhibitor enters the cell and binds the kinase in a physiological environment. Methodology: NanoBRET™ TE Intracellular Kinase Assay.[6][7][8][9] This uses a BRET (Bioluminescence Resonance Energy Transfer) signal between a NanoLuc-Kinase fusion (expressed in cells) and a cell-permeable fluorescent tracer.[9]

Protocol 3: NanoBRET™ Adherent Format
  • Cell Line: HEK293 (transiently transfected with NanoLuc-Kinase vector).[6]

  • Tracer: K-4 or K-5 (Promega), selected based on kinase compatibility.

Step-by-Step Workflow:

  • Transfection (Day 1): Transfect HEK293 cells with NanoLuc-Kinase DNA using FuGENE HD. Plate into 96-well format.

  • Tracer/Inhibitor Addition (Day 2):

    • Remove media. Add Opti-MEM containing the NanoBRET Tracer (at pre-determined

      
      ).
      
    • Add the Imidazo[1,2-a]pyridine inhibitor (dose-response: 10 µM to 1 nM).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection:

    • Add NanoBRET Nano-Glo Substrate/Extracellular Inhibitor solution.

    • Read Donor Emission (460nm) and Acceptor Emission (618nm) on a BRET-compatible reader (e.g., GloMax or EnVision).

  • Analysis:

    • Calculate MilliBRET Units (mBU) =

      
      .
      
    • The

      
       obtained here is the Cellular Affinity .
      

Data Interpretation & Decision Making

A successful Imidazo[1,2-a]pyridine lead should exhibit the following profile:

ParameterAssayTarget ValueInsight
Enzymatic Potency ADP-Glo

High intrinsic inhibition.
Binding Affinity TR-FRET

Confirms mechanism is binding-driven, not artifact.
Residence Time TR-FRET

"Sticky" binding; predicts durable efficacy.
Cellular Potency NanoBRET

Good permeability; no efflux issues.
Selectivity ADP-Glo (Panel)

window
Critical for this scaffold to avoid off-target toxicity.

Troubleshooting Note: If Enzymatic


 is low (potent) but NanoBRET 

is high (weak):
  • Cause: Poor permeability or high efflux (P-gp substrate).

  • Solution: Modify the Imidazo[1,2-a]pyridine side chains (e.g., reduce H-bond donors) to improve lipophilicity/permeability balance.

References

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[9] Nature Communications, 6, 10091. Retrieved from [Link]

  • Bagal, S. K., et al. (2013). Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery. Journal of Medicinal Chemistry. (General reference for scaffold properties).
  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMP-8ME-BR3 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Core Directive

User Goal: Maximize yield and purity of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine. Core Challenge: The presence of the 8-methyl group (originating from 2-amino-3-picoline) introduces steric strain adjacent to the endocyclic nitrogen (N1). This hinders the initial nucleophilic attack on the


-haloketone, often stalling the reaction or favoring side pathways (polymerization/tar formation) over the desired cyclization.

This guide replaces standard "cookbook" recipes with a Mechanistically Grounded Protocol designed to overcome the 8-methyl steric barrier.

The "Golden" Protocol (Optimized for Steric Hindrance)

Do not use generic imidazopyridine conditions. The following protocol is adjusted for the 8-methyl deactivation effect.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Amino-3-picoline Nucleophile1.0Must be free base, not HCl salt.
3-Bromophenacyl bromide Electrophile1.1Also known as 2-bromo-1-(3-bromophenyl)ethan-1-one.
Sodium Bicarbonate (

)
Acid Scavenger2.0Crucial for driving equilibrium.
Ethanol (Anhydrous) Solvent--Concentration: 0.2 M.
Step-by-Step Workflow
  • Dissolution: Dissolve 2-amino-3-picoline (1.0 eq) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask.

  • Controlled Addition: Add 3-bromophenacyl bromide (1.1 eq) solid in one portion at room temperature.

    • Why? Unlike unhindered systems, we want a high concentration of electrophile immediately available to force the slow N1 attack.

  • The "Induction" Stir: Stir at room temperature for 30 minutes.

    • Observation: The solution may turn yellow/orange. This allows the initial N-alkylation to equilibrate without thermal degradation of the bromide.

  • Base Addition: Add solid

    
     (2.0 eq).
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 12–16 hours .
    
    • Note: Standard imidazopyridines take 4–6 hours. The 8-methyl variant requires significantly longer to reach full conversion.

  • Work-up:

    • Cool to RT. Evaporate volatiles.[1]

    • Resuspend residue in Water/Ethyl Acetate (1:1).

    • Extract organic layer, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Acetonitrile (9:1) or column chromatography (Hexane:EtOAc 4:1

    
     1:1).
    

Troubleshooting Matrix

Identify your specific failure mode below to find the corrective action.

Issue 1: Low Yield (<40%) with Unreacted Starting Material

Diagnosis: The 8-methyl group is physically blocking the N1 nitrogen, slowing down the attack on the bromoketone. The reaction is "stalling" before cyclization.

  • Fix A (Solvent Switch): Switch from Ethanol (

    
    ) to n-Butanol  (
    
    
    
    ) or DMF (
    
    
    ). The higher thermal energy overcomes the activation energy barrier caused by steric hindrance.
  • Fix B (Lewis Acid Catalyst): Add 10 mol%

    
     or 
    
    
    
    . This activates the carbonyl of the bromoketone, making it more electrophilic and compensating for the weak nucleophile.
Issue 2: "Red Tar" or Sticky Brown Solid

Diagnosis: Decomposition of the 3-bromophenacyl bromide. If the amine reacts too slowly (due to the 8-methyl block), the bromoketone self-condenses or oxidizes under reflux.

  • Corrective Action: Use the "Reverse Addition" technique.

    • Reflux the amine and base in solvent first.

    • Add the bromoketone solution dropwise over 1 hour to the refluxing mixture. This keeps the concentration of free bromoketone low, ensuring it reacts with the amine rather than itself.

Issue 3: Product is Unstable / Turns Dark on Storage

Diagnosis: Trace acid contamination. The imidazo[1,2-a]pyridine ring is electron-rich and acid-sensitive (prone to oxidative degradation).

  • Corrective Action: Ensure the final work-up includes a wash with saturated

    
    . Store the solid in the dark under inert atmosphere (Argon/Nitrogen).
    

Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the steric failure mode.

ReactionPathway Start 2-Amino-3-picoline (8-Me Steric Block) Intermediate N-Alkylated Intermediate Start->Intermediate Slow N1 Attack (High Ea) Bromoketone 3-Bromophenacyl Bromide Bromoketone->Intermediate Tar Polymerized Tar (Red/Brown) Bromoketone->Tar Thermal Decomp (If N1 attack is too slow) Cyclization Cyclization (Dehydration) Intermediate->Cyclization Base Promoted (-HBr) Product Target: 2-(3-Br-Ph)-8-Me-IMP Cyclization->Product -H2O

Caption: The 8-methyl group (Red Node) slows the initial N-alkylation. If this step is slower than the thermal decomposition of the bromoketone, yield drops and tar forms.

Frequently Asked Questions (FAQ)

Q: Can I use 2-amino-3-picoline hydrochloride salt directly? A: No. You must neutralize it first. The N1 nitrogen must be a free base to act as a nucleophile. If you use the salt, you consume 1 equivalent of your base (


) just to free the amine, leaving insufficient base to drive the cyclization.

Q: Why does the literature often cite "neutral" conditions (no base)? A: In unhindered systems (like unsubstituted 2-aminopyridine), the reaction is fast enough that the HBr byproduct doesn't totally kill the reaction. However, with the 8-methyl hindrance, the reaction is sensitive. Any generated HBr will protonate the remaining 2-amino-3-picoline, deactivating it completely. You must use a base scavenger.

Q: Is microwave synthesis effective for this specific derivative? A: Yes, highly recommended. Microwave irradiation (120°C, 10-20 min) is excellent for overcoming the steric barrier of the 8-methyl group. It accelerates the N-alkylation step faster than the tar-formation pathway.

References

  • General Mechanism & Conditions

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Science, 2013.

    • Note: Establishes the baseline mechanism for N-alkylation vs.
  • Steric Hindrance in Imidazo[1,2-a]pyridines

    • Gudmundsson, K. S., et al. "Synthesis of 8-substituted imidazo[1,2-a]pyridines." Synthetic Communications, 1997.

    • Note: Specifically discusses the challenges of 8-position substitution.
  • Lewis Acid Catalysis (Optimization)

    • Li, Y., et al. "Y(OTf)3-catalyzed synthesis of imidazo[1,2-a]pyridines." MDPI Molecules, 2024.

    • Note: Provides the protocol for using Yttrium triflate to improve yields in difficult substr
  • Base-Mediated Protocols (Proxy for 8-Me analogs)

    • Dhas, A., et al. "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate."[3] Letters in Applied NanoBioScience, 2021.

    • Note: Demonstrates the efficacy of heterogeneous catalysis for similar bromophenyl deriv

Sources

Technical Support Center: Troubleshooting Regioselectivity in 8-Methylimidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is engineered for researchers and drug development professionals encountering regioselectivity failures, stalled cyclizations, or poor yields during the synthesis of 8-methylimidazo[1,2-a]pyridine scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of these failures, provide quantitative optimization data, and outline self-validating experimental protocols to ensure your syntheses succeed on the first attempt.

Mechanistic Root Cause: The Steric Penalty of the 8-Methyl Group

The synthesis of the imidazo[1,2-a]pyridine core traditionally relies on the bimolecular condensation of a 2-aminopyridine with an


-haloketone (the Tschitschibabin reaction) or via oxidative coupling pathways[1]. The success of this cyclization depends entirely on the differential nucleophilicity of the two nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amine (-NH2).

In 2-amino-3-methylpyridine , the 3-methyl group introduces severe steric hindrance directly adjacent to the endocyclic N1. While N1 is thermodynamically the more nucleophilic center, this steric bulk kinetically disfavors its attack on bulky electrophiles. If the reaction conditions do not specifically lower the activation energy for N1-attack, the kinetic pathway defaults to the less hindered exocyclic amine. This results in off-target linear intermediates or alternative regioisomers that become trapped in a thermodynamic dead-end, failing to cyclize[2].

MechanisticPathway SM 2-Amino-3-methylpyridine + Electrophile Steric Steric Hindrance (3-Methyl Group) SM->Steric PathA Pathway A: N1 Attack (Kinetic Control) Steric->PathA Optimized Catalyst/Solvent PathB Pathway B: NH2 Attack (Thermodynamic Default) Steric->PathB Unoptimized Conditions IntA Endocyclic Alkylated Intermediate PathA->IntA IntB Exocyclic Alkylated Intermediate PathB->IntB ProdA 8-Methylimidazo[1,2-a]pyridine (Target) IntA->ProdA Rapid Cyclization ProdB Uncyclized Byproduct (Dead End) IntB->ProdB Steric Blockade

Mechanistic divergence in 8-methylimidazo[1,2-a]pyridine cyclization dictated by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to the uncyclized intermediate (+H2O relative to the product). Why is the cyclization stalling? A: This is a classic symptom of Pathway B (exocyclic alkylation). When the exocyclic amine attacks the electrophile first, the resulting intermediate requires the sterically hindered N1 to close the ring onto the carbonyl carbon. Because N1 is blocked by the adjacent methyl group, this secondary cyclization step is highly disfavored. To fix this, you must force the initial attack to occur at N1 by using highly polar aprotic solvents (e.g., DMF or DMSO) that selectively solvate the transition state of the endocyclic attack, or by employing transition metal catalysts to direct the electrophile.

Q2: How can I optimize the classical cyclization to favor the 8-methylimidazo[1,2-a]pyridine target? A: Shift from classical refluxing ethanol to a catalytic oxidative system.1 using simple acetophenones (instead of pre-formed


-haloketones) is highly effective[1]. The Cu(I) or Cu(II) species coordinates with the endocyclic nitrogen, overriding the steric penalty by pre-organizing the electrophile for N1-attack.

Q3: The steric hindrance is too great for my specific bulky electrophile. Is there a complete workaround? A: Yes. Abandon the bimolecular condensation and utilize the 3[3]. By reacting 2-amino-3-methylpyridine with an aldehyde and an isocyanide, the reaction proceeds via an initial iminium ion formation at the exocyclic amine, followed by a highly favored 5-exo-dig cyclization of the endocyclic nitrogen onto the isocyanide carbon. This pathway completely bypasses the steric clash associated with


-haloketone alkylation.

Quantitative Data: Reaction Condition Optimization

To illustrate the causality of solvent and catalyst choices on regioselectivity, the following table summarizes the quantitative shifts in product distribution when synthesizing 8-methylimidazo[1,2-a]pyridine derivatives:

Reaction ConditionElectrophileCatalyst / AdditiveSolventTemp (°C)Regioselectivity (N1:NH2)Target Yield (%)
Classical Tschitschibabin

-Bromoacetophenone
NoneEthanol78 (Reflux)40:60< 35%
Base-Promoted

-Bromoacetophenone

(2.0 eq)
DMF2570:3065%
Aerobic Oxidative AcetophenoneCuI (10 mol%)DMSO120> 95:582%
GBB Multicomponent Aldehyde + Isocyanide

(MW)
MeOH60 (MW)> 99:189%

Data synthesized from comparative methodologies demonstrating that catalytic and multicomponent approaches drastically outperform un-catalyzed bimolecular condensations[1],[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization

Causality: DMSO enhances the nucleophilicity of N1, while the CuI catalyst coordinates to the pyridine ring, directing the in-situ generated


-iodo/

-radical intermediate exclusively to the N1 position, overcoming the 3-methyl steric block[1].
  • Reagent Preparation: In an oven-dried Schlenk tube, add 2-amino-3-methylpyridine (1.0 mmol), the corresponding acetophenone (1.2 mmol), and CuI (10 mol%, 0.1 mmol).

  • Solvent & Atmosphere: Add 3.0 mL of anhydrous DMSO. Do not purge with inert gas; attach an

    
     balloon or leave open to the air (oxygen is the terminal oxidant for Cu turnover).
    
  • Thermal Activation: Stir the mixture at 120 °C for 12 hours.

    • Validation Checkpoint: The solution must transition from a pale yellow suspension to a deep green/blue homogeneous solution within the first 30 minutes, confirming the generation of the active Cu(II) catalytic species.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous

    
     (3 x 10 mL) to strip the copper catalyst.
    
    • Validation Checkpoint: TLC (50% EtOAc/Hexanes) should reveal complete consumption of the starting aminopyridine (Rf ~0.2) and the appearance of a bright, UV-active product spot (Rf ~0.4 - 0.5).

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Synthesis

Causality: Using


 under microwave (MW) irradiation rapidly forces the formation of the Schiff base (iminium ion) at the exocyclic amine, effectively turning the steric hindrance into a non-issue during the subsequent isocyanide insertion[3].
  • Iminium Formation: In a microwave-safe vial, combine 2-amino-3-methylpyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and

    
     (10 mol%) in 2.0 mL of Methanol.
    
    • Validation Checkpoint: Stir at room temperature for 10 minutes. A crude IR scan or TLC should indicate the disappearance of the aldehyde carbonyl stretch/spot, confirming Schiff base formation.

  • Isocyanide Addition: Add the isocyanide (1.2 mmol) to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 60 °C for 30 minutes.

  • Isolation: Cool the vial in an ice bath for 15 minutes.

    • Validation Checkpoint: The 8-methylimidazo[1,2-a]pyridine derivative should precipitate as a solid. If no precipitation occurs, add dropwise cold water until turbidity is observed. Filter and wash with cold diethyl ether to obtain the pure product.

References

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal -[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega -[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI -[Link]

  • Rhodium(III)-catalyzed C–H functionalization of C-alkenyl azoles with sulfoxonium ylides for the synthesis of bridgehead N-fused [5,6]-bicyclic heterocycles - PMC -[Link]

Sources

purification of 2-arylimidazo[1,2-a]pyridines by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Arylimidazo[1,2-a]pyridines

Topic: Troubleshooting & Optimization of Purification Workflows Ticket ID: #IMG-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Purification Bottleneck

You are likely working with a scaffold analogous to Zolpidem or Alpidem .[1][2] The 2-arylimidazo[1,2-a]pyridine core is a privileged pharmacophore, but its purification presents a distinct dichotomy: the compounds are often highly crystalline yet prone to "oiling out" due to their moderate melting points and lipophilicity, while their basic nitrogen (


) causes severe tailing on silica gel.

This guide moves beyond generic advice. We treat purification not as a cleanup step, but as a thermodynamic selection process.[1] Below are the protocols and troubleshooting logic to resolve your specific isolation issues.

Module 1: The Triage (Method Selection)

Before committing to a method, analyze your crude mixture.[1][3] Recrystallization is the gold standard for this scaffold due to the planar nature of the fused ring system, which favors


-

stacking. Chromatography should be reserved for low-yielding reactions (<50%) or separating regioisomers.[1]
Decision Matrix: Recrystallization vs. Chromatography
FeatureRecrystallization Flash Chromatography
Primary Use Case Scale-up (>1g), removal of inorganic salts/tars.[1]Discovery scale (<500mg), separating close analogs.
Purity Ceiling >99% (HPLC), distinct crystal lattice exclusion.[1]95-98%, risk of silica leachables.[1]
Yield Risk Moderate (loss in mother liquor).[1]High recovery, but time-intensive.[1]
Key Failure Mode "Oiling out" (Liquid-Liquid Phase Separation).[1]Peak tailing (Silanol interaction).[1][4]
Workflow Logic

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Rf & Spot Clarity) Start->TLC PurityCheck Crude Purity > 75%? TLC->PurityCheck Recryst Method A: Recrystallization PurityCheck->Recryst Yes (Major Spot) Chrom Method B: Chromatography PurityCheck->Chrom No (Complex Mix) SaltCheck Is it a Hydrobromide Salt? SolventSelect Solvent Selection (EtOH or Acetone/Hex) SaltCheck->SolventSelect No (Free Base) SaltCheck->SolventSelect Yes (Neutralize First) Recryst->SaltCheck Modifier Add 1% Et3N to Mobile Phase Chrom->Modifier Prevent Tailing

Figure 1: Decision tree for selecting the optimal purification route based on crude purity and chemical state.

Module 2: Recrystallization Troubleshooting

Core Issue: The "Oiling Out" Phenomenon.[1][5][6] Mechanism: This occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated impurity-product mix. The product separates as a second liquid phase rather than a solid crystal.

FAQ: Recrystallization

Q1: My product separates as a dark oil at the bottom of the flask upon cooling. How do I fix this?

  • The Fix: You have likely reached the metastable zone limit too quickly.[1]

    • Reheat the mixture until the oil redissolves.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.[1]

    • Slow Down: Insulate the flask with a towel to slow the cooling rate.

    • Anti-solvent Titration: If using a binary system (e.g., Acetone/Hexane), add the non-polar solvent dropwise only until turbidity persists, then stop. Do not dump excess hexane.[1]

Q2: Which solvent system is best for 2-phenylimidazo[1,2-a]pyridine derivatives?

  • Primary Recommendation: Ethanol (EtOH) .[1][7]

    • Why: The imidazopyridine core has a solubility profile that matches the temperature-dependent curve of ethanol perfectly (soluble at 78°C, insoluble at 0°C).

  • Secondary Recommendation: Acetone/Hexane or Ethyl Acetate/Hexane .[1]

    • Why: Useful if the compound is too soluble in ethanol.[1] Dissolve in minimum hot acetone, then add hexane until cloudy.

  • For Salts (HBr/HCl): Use Methanol or Isopropanol .[1] Salts are too insoluble in non-polar solvents.[1]

Q3: The crystals are colored (yellow/brown) but NMR shows they are pure.

  • Cause: Trace conjugated oligomers (tars) trapped in the lattice.[1]

  • The Fix: Perform a Charcoal Filtration .[1]

    • Dissolve product in hot ethanol.

    • Add activated carbon (5-10% w/w).[1]

    • Stir hot for 5-10 mins.

    • Filter through Celite while hot to prevent premature crystallization in the funnel.[1]

Module 3: Chromatography Troubleshooting

Core Issue: Peak Tailing (The "Shark Fin" Chromatogram). Mechanism: The N-1 and N-4 nitrogens in the imidazo[1,2-a]pyridine ring are basic Lewis bases.[1] They hydrogen bond with the acidic silanol (Si-OH) groups on the silica surface, causing non-linear adsorption isotherms (tailing).

FAQ: Chromatography

Q1: My product elutes as a streak from column volume 2 to 10.

  • The Fix: You must mask the silanol groups.[1]

    • Add Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA = 95:4:1).[1]

    • Note: Run 2-3 column volumes of the TEA-containing solvent before loading your sample to pre-equilibrate the silica.[1]

Q2: The product precipitates on the column.

  • Cause: Imidazopyridines often have poor solubility in Hexane/EtOAc mixtures.[1]

  • The Fix:

    • Change Solvent: Switch to DCM/MeOH . Start with 100% DCM and gradient to 5% MeOH.[1]

    • Solid Load: Do not liquid load in a strong solvent (like DMSO/DMF).[1] Dissolve the crude in DCM, add Celite or Silica (1:2 ratio), evaporate to dryness, and load the powder.

Q3: Can I use Alumina instead?

  • Yes. Neutral or Basic Alumina (Activity Grade III) eliminates the silanol interaction entirely.[1] However, alumina has lower theoretical plate counts (resolution) than silica. Use this only if TEA modification fails.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (Ethanol Method)

Best for: Final purification of >1g scale batches.[1]

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1][8]

  • Dissolution: Add Ethanol (95% or absolute) in small portions (1-2 mL/g) while heating to reflux (80°C).

    • Checkpoint: If solid remains but solution is dark, perform a hot filtration to remove inorganic salts (NaBr/KBr).

  • Saturation: Continue adding hot EtOH until the solid just dissolves. Add an extra 10% volume of solvent to prevent immediate precipitation.

  • Cooling: Remove from heat. Allow to cool to Room Temp (RT) undisturbed for 2 hours.

    • Critical: Do not plunge into ice immediately; this traps impurities.[1]

  • Harvest: Cool to 0°C (ice bath) for 30 mins. Filter the crystals using a Buchner funnel.

  • Wash: Wash the cake once with ice-cold EtOH.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Flash Chromatography (DCM/MeOH/TEA)

Best for: Complex mixtures or separating regioisomers.[1]

  • Mobile Phase: Prepare Dichloromethane (DCM) / Methanol (MeOH) (95:5). Add 1% Triethylamine (TEA) .[1]

  • Column Equilibration: Flush the silica column with 3 CV (Column Volumes) of the mobile phase.[1] This ensures the TEA neutralizes the acidic sites.

  • Loading:

    • Dissolve crude in minimal DCM.[1]

    • Add Celite (2g per 1g crude).[1]

    • Rotovap to a free-flowing powder.[1]

    • Load powder onto the column.[1]

  • Elution: Run an isocratic method (if Rf ~0.3) or a shallow gradient (0% to 5% MeOH in DCM).[1]

  • Post-Run: Evaporate fractions.

    • Note: TEA has a high boiling point (89°C).[1] You may need to co-evaporate with heptane or dry under high vacuum for extended periods to remove the amine smell.

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. Retrieved from 3

  • Bagdi, A. K., et al. (2019).[1] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science.[1] Retrieved from 7

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 9

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvent Systems. Retrieved from 6

  • Kushwaha, N. D., et al. (2017).[2] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Retrieved from 2

Sources

Technical Support Center: Troubleshooting Oxidative Coupling in Imidazopyridine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxidative Coupling Failures in Imidazo[1,2-a]pyridine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide & FAQs

Executive Summary: The "Hidden" Variables

As a Senior Application Scientist, I often see oxidative coupling protocols for imidazo[1,2-a]pyridines treated as "mix-and-bake" reactions. However, the transformation—typically involving 2-aminopyridines and ketones (or their surrogates)—is a delicate balance of nucleophilic attack , oxidative dehydrogenation , and electrophilic cyclization .

Failures rarely occur because the chemistry is "bad"; they occur because the redox balance is off or the intermediate stability is compromised. This guide moves beyond standard literature to address the causality of failure.

Diagnostic Dashboard: Rapid Triage

Use this table to match your observation with a likely root cause before proceeding to the detailed fixes.

ObservationLikely CulpritTechnical ExplanationImmediate Action
Reaction Stalls (Intermediate Visible) Oxidative Bottleneck The Ortoleva-King intermediate (pyridinium salt) formed, but the oxidative cyclization step failed.Switch oxidant (e.g., Air

O

balloon) or add Lewis Acid (e.g., ZnBr

).
Low Yield (<30%) + Black Tar Over-Oxidation / Polymerization Radical species (common in Cu/TBHP systems) attacked the electron-rich product.Lower temp by 10°C; add TEMPO (0.1 eq) to modulate radical life; switch to DMSO/I

.
No Product + SM Recovery Nucleophilicity Mismatch The 2-aminopyridine exocyclic amine is not nucleophilic enough to attack the ketone/aldehyde.Use a Brønsted acid additive (AcOH) to activate the carbonyl or switch to a more electrophilic coupling partner (e.g., nitroalkene).
Regioisomer Mixture Tautomeric Equilibration Competition between N1 (ring nitrogen) and exocyclic amine attack, often solvent-dependent.Switch solvent polarity. Non-polar solvents often favor the desired 5-exo-trig pathway.

Visualizing the Failure Points

To troubleshoot effectively, you must visualize where the mechanism breaks. The diagram below maps the Copper-Catalyzed Oxidative Coupling pathway and identifies critical failure nodes.

Imidazopyridine_Mechanism Start 2-Aminopyridine + Ketone Inter1 Imine / Enamine Formation Start->Inter1 Acid Cat. (Failure: Sterics) Inter2 Pyridinium Salt (Ortoleva-King Int.) Inter1->Inter2 Nucleophilic Attack (Failure: Electronic Deactivation) Inter2->Start Hydrolysis (Wet Solvent) Radical Radical Species (SET Mechanism) Inter2->Radical Oxidant/Cu Catalyst (Failure: Catalyst Death) Radical->Inter2 Recombination (Low O2) Cyclization Intramolecular Cyclization Radical->Cyclization 5-exo-trig Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization (-H2O/-H2)

Caption: Critical failure nodes in the oxidative coupling pathway. Red/Yellow nodes represent high-risk steps for stalling.

Deep Dive Troubleshooting Guides

Issue #1: The "Stalled Intermediate" (Ortoleva-King Trap)

Scenario: You observe a new spot on TLC that is more polar than the starting material, but it never converts to the fluorescent imidazopyridine product. The Science: You have likely formed the


-phenacylpyridinium salt  (Ortoleva-King intermediate). The failure is in the subsequent cyclization-dehydration step. This is common when the basicity of the system is insufficient to deprotonate the 

-carbon, or the oxidant is too weak to drive the aromatization.

Protocol Fix:

  • Base Check: If using a neutral oxidative system (e.g., I

    
    /DMSO), add NaHCO
    
    
    
    (1.5 eq). The base facilitates the deprotonation required for the 5-exo-trig cyclization.
  • Temperature Spike: This cyclization often has a high activation energy. If running at 80°C, increase to 100-110°C.

  • Water Scavenging: Water is a byproduct.[1] In reversible equilibria, excess water hydrolyzes the intermediate back to starting materials. Add 3Å Molecular Sieves to the reaction vessel.

Issue #2: Catalyst Death in Copper Systems

Scenario: The reaction starts well (color change) but stops at 40% conversion. Adding more oxidant doesn't help. The Science: Copper catalysts often suffer from disproportionation or poisoning by the pyridine substrate itself. If the Cu species aggregates into inactive CuO nanoparticles or reduces irreversibly to Cu(0) (plating out), the cycle breaks.

Protocol Fix:

  • Ligand Support: Do not use "naked" copper salts (e.g., CuI alone) for difficult substrates. Add 1,10-phenanthroline (10 mol%) to stabilize the active Cu species.

  • Oxidant Switch: If using air, the oxygen mass transfer might be rate-limiting. Switch to TBHP (tert-butyl hydroperoxide) or use an O

    
     balloon.
    
  • Solvent Effect: Switch from non-polar solvents to DMF or DMSO . These coordinating solvents help stabilize the copper intermediates.

Issue #3: Regioselectivity Drifts (C3 vs. Ring Formation)

Scenario: You intend to close the ring, but instead, you get alkylation at the C3 position of the pyridine or a mixture of isomers. The Science: 2-aminopyridines are ambident nucleophiles. While the ring nitrogen (N1) is typically the most nucleophilic, steric hindrance or solvent effects can shift reactivity to the exocyclic amine or the C3 carbon (via enamine tautomers).

Protocol Fix:

  • To favor Ring Closure (Imidazo[1,2-a]pyridine): Use Lewis Acids (e.g., ZnCl

    
    , FeCl
    
    
    
    ). These coordinate to the ring nitrogen, temporarily blocking it, but actually facilitate the correct pre-organization for the eventual cyclization by activating the ketone partner.
  • To avoid C3-functionalization: Avoid electron-rich 2-aminopyridines if possible, or run the reaction in acidic media (e.g., AcOH) initially to protonate the C3 position, making it less nucleophilic.

Validated Experimental Protocols

Method A: Copper-Catalyzed Aerobic Coupling (Standard)

Best for: Simple aryl ketones and commercially available 2-aminopyridines.

  • Setup: In a 10 mL reaction vial, combine 2-aminopyridine (1.0 mmol), ketone (1.0 mmol), CuI (10 mol%, 19 mg), and 1,10-phenanthroline (10 mol%, 18 mg).

  • Solvent: Add anhydrous DMSO (3.0 mL). Note: DMSO acts as both solvent and co-oxidant.

  • Oxidant: Add Na

    
    CO
    
    
    
    (0.5 eq) and install an O
    
    
    balloon (or open air with vigorous stirring).
  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH). Tip: Pre-wash silica with 1% Et

    
    N to prevent streaking of the basic product.
    
Method B: Metal-Free Iodine/TBAI System (Robust)

Best for: Substrates sensitive to metals or when avoiding heavy metal contamination.

  • Setup: Combine 2-aminopyridine (1.0 mmol) and ketone (1.0 mmol).

  • Catalyst/Oxidant: Add TBAI (tetrabutylammonium iodide, 20 mol%) and TBHP (70% in water, 2.0 eq).

  • Solvent: Chlorobenzene or Toluene (3.0 mL).

  • Reaction: Heat to 110°C (reflux) for 4-8 hours.

  • Mechanism Note: In situ generation of hypoiodite species drives the iodination of the ketone, followed by rapid displacement.

  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow).

Comparison of Oxidative Conditions

ConditionOxidant SourceTempToleranceCommon Failure
CuI / Air O

80-100°CHighSlow kinetics; requires efficient stirring.
I

/ DMSO
DMSO/I

100-120°CModerateDifficult workup (DMSO removal); smelly sulfides.
TBAI / TBHP Peroxide80-110°CHighRadical side reactions (dimerization); safety (peroxides).
Visible Light O

/ Photocatalyst
RT-40°CLowSubstrate must not quench the photocatalyst; limited scale.

References

  • Mechanistic Insights: Zhang, Y., et al. "Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[2][3] J. Org.[2] Chem., 2013, 78, 12494-12504.[2] Link

  • Metal-Free Protocols: Chauhan, S., et al. "Ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system." Synlett, 2024, 35, 1899-1905.[2] Link

  • Review on Failures & Scope: Bagdi, A.K., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein J. Org. Chem., 2015, 11, 2629–2655. Link

  • Iodine/DMSO System: Wu, X.-F., et al. "Iodine-promoted synthesis of imidazo[1,2-a]pyridines." Tetrahedron Lett., 2011, 52, 3793-3795. Link

Sources

optimizing reaction temperature for 2-amino-3-picoline condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for 2-Amino-3-Picoline Condensation

Ticket ID: 2A3P-COND-OPT Subject: Optimizing Reaction Temperature for 2-Amino-3-Picoline Condensation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Thermal Landscape of 2-Amino-3-Picoline

Welcome to the technical guide for optimizing condensation reactions involving 2-amino-3-picoline (2-amino-3-methylpyridine) .

This substrate presents a unique thermodynamic challenge. The 3-methyl group is not merely a steric bystander; it is often a participant in cyclization (e.g., forming 1,8-naphthyridines) or a steric gatekeeper (e.g., forming pyrido[2,3-d]pyrimidines).

  • The Critical Tension: You need sufficient thermal energy to overcome the activation barrier for dehydration/cyclization, but excessive heat leads to oxidative degradation of the electron-rich pyridine ring (tarring).

  • The Sweet Spot: Typically lies between 120°C and 190°C , depending heavily on the solvent system and whether the methyl group is reacting directly.

Module 1: The Thermodynamic Decision Matrix

Before setting your heating block, determine which "Thermal Mode" your synthesis requires.

Reaction ClassTarget ScaffoldRole of 3-Methyl GroupRec. Temp RangeCritical Thermal Factor
Type A: Friedländer-type 1,8-NaphthyridinesNucleophile/Carbon Source (participates in ring closure)140°C – 180°C Requires high Ea to activate methyl C-H bonds or dehydrate the intermediate.
Type B: Urea Fusion Pyrido[2,3-d]pyrimidinesSteric Partner (participates in cyclization)180°C – 200°C Solvent-free melt often required to drive off NH₃/H₂O.
Type C: Amide/Imidazo Imidazo[4,5-b]pyridinesBystander (provides steric bulk)100°C – 140°C Lower temp; methyl group is passive; risk of sublimation.

Module 2: Troubleshooting Guides (FAQ Format)

Scenario A: The "Black Tar" Phenomenon

User Question: "I am attempting a condensation with ethyl acetoacetate at 160°C. After 2 hours, my reaction mixture turns into a viscous black tar with low yield. What is happening?"

Technical Diagnosis: This is a classic symptom of Oxidative Polymerization . 2-amino-3-picoline is electron-rich. At temperatures >140°C in the presence of trace oxygen, the methyl group can oxidize to a radical species, leading to non-specific polymerization.

Corrective Protocol:

  • Degas Solvents: Sparge your solvent (e.g., Diphenyl ether or Dowtherm A) with Argon for 20 minutes before heating.

  • Temperature Step-Down: Reduce Tmax to 135°C .

  • Add Antioxidant: In extreme cases, adding 1 mol% BHT (butylated hydroxytoluene) can scavenge radicals without inhibiting the polar condensation mechanism.

Scenario B: The "Stuck Intermediate"

User Question: "I see a new spot on TLC (Intermediate), but the cyclized product (1,8-naphthyridine) isn't forming, even at reflux in ethanol (78°C)."

Technical Diagnosis: You are stuck in a Kinetic Trap . The initial Schiff base formation (condensation of amine + carbonyl) is fast and reversible. The second step—cyclization involving the methyl group—has a much higher activation energy and requires the irreversible removal of water (dehydration). Ethanol reflux is thermally insufficient.

Corrective Protocol:

  • Switch Solvent: Move to Toluene (110°C) or Xylene (140°C) .

  • Dean-Stark Trap: You must physically remove water from the equilibrium to drive the reaction to completion (Le Chatelier’s principle).

  • Catalysis: Add 10 mol% p-Toluenesulfonic acid (PTSA) or Sulfamic acid to lower the activation energy of the dehydration step.

Scenario C: Sublimation Issues

User Question: "I am running a neat reaction (melt) at 150°C. I see white crystals depositing on the condenser walls."

Technical Diagnosis: 2-amino-3-picoline has a low melting point (~30°C) and significant vapor pressure at 150°C. You are distilling your starting material out of the reaction zone before it can react.

Corrective Protocol:

  • Cold Finger: Ensure your condenser coolant is <5°C.

  • Sealed Vessel: If possible, switch to a sealed pressure tube or microwave vial to keep the vapor pressure contained.

  • Step-Ramp Heating: Hold the reaction at 80°C for 1 hour to allow the initial condensation (Schiff base formation) to occur. The resulting intermediate is heavier and less volatile. Then ramp to 150°C for cyclization.

Module 3: Step-by-Step Optimization Protocol

Use this Self-Validating Workflow to determine the optimal temperature for your specific substrate.

Reagents: 2-amino-3-picoline (1.0 eq), Electrophile (1.1 eq), Solvent (Xylene or DMF).

  • The "Schiff Base" Check (T = 80°C):

    • Heat to 80°C for 2 hours.

    • Validation: Take a TLC.[1][2][3] If SM is consumed and a single new spot appears, the amine has reacted. If SM remains, add acid catalyst (AcOH).

    • Stop here? No. This is likely the uncyclized intermediate.

  • The "Cyclization" Ramp (T = 120°C -> 160°C):

    • Increase temp to reflux (if Xylene) or 140°C.

    • Validation: Monitor the disappearance of the Intermediate spot.

    • Critical: If the Intermediate persists >4 hours, increase T by 20°C or switch to a higher boiling solvent (e.g., from Toluene to Mesitylene).

  • The "Microwave" Shortcut (Alternative):

    • If thermal heating fails, use Microwave irradiation: 160°C, 20 bar, 15 mins . The rapid dielectric heating often bypasses decomposition pathways associated with prolonged convection heating.

Module 4: Visualization (Logic & Mechanism)

Diagram 1: The Thermal Decision Tree

Caption: Logic flow for selecting temperature based on reaction progress and byproduct observation.

OptimizationLogic Start Start: 2-Amino-3-Picoline Condensation CheckTLC Check TLC after 2h @ 80°C Start->CheckTLC ResultSM Starting Material Remains CheckTLC->ResultSM Low Conversion ResultInter Intermediate Accumulates (No Cyclization) CheckTLC->ResultInter Stalled ResultTar Black Tar / Decomposition CheckTLC->ResultTar Oxidation ResultProd Product Formed CheckTLC->ResultProd Success ActionCat Add Catalyst (PTSA/AcOH) Maintain 80°C ResultSM->ActionCat ActionHeat Increase Temp to 140°C (Dehydration Required) ResultInter->ActionHeat ActionInert Lower Temp to 120°C Add N2/Ar Atmosphere ResultTar->ActionInert ActionCat->CheckTLC ActionHeat->ResultProd

Diagram 2: Reaction Pathway & Energy Barriers

Caption: Mechanistic pathway showing the high energy barrier (Delta G) required for the cyclization step involving the methyl group.

ReactionPath cluster_0 Thermal Zone 1: Condensation cluster_1 Thermal Zone 2: Cyclization SM 2-Amino-3-Picoline + Carbonyl Schiff Schiff Base Intermediate SM->Schiff Fast, Reversible (T ~ 80°C) TS Transition State (Dehydration/Cyclization) Schiff->TS High Ea Barrier (Requires >120°C) Prod Fused Heterocycle (e.g., Naphthyridine) TS->Prod - H2O (Irreversible)

References

  • Friedländer Synthesis of 1,8-Naphthyridines

    • Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedländer Reaction.[4]

    • Source: PMC / NIH (Vertex AI Search Result 1.1).
    • Context: Describes condensation at 80°C using ionic liquids, highlighting that catalytic activation can lower the thermal requirement compared to classical methods.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
    • Source: PMC / NIH (Vertex AI Search Result 1.8).
    • Context: Demonstrates the efficiency of 160°C microwave irradiation for driving difficult condensations in minutes r
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: PMC / NIH (Vertex AI Search Result 1.15).
    • Context: Cites reaction conditions using urea at 190°C for 4-6 hours (melt conditions) to achieve the fused pyrimidine ring.
    • URL:[Link]

  • Thermal Stability Data

    • Title: 2-Amino-3-methylpyridine Properties.[5]

    • Source: ChemicalBook / Sigma-Aldrich (Vertex AI Search Results 1.2, 1.20).
    • Context: Verifies boiling point (221°C) and melting point (29-31°C)

Sources

Technical Support Center: Solubility Optimization for 2-(3-Bromophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely here because your 2-(3-Bromophenyl) derivative—a common scaffold in fragment-based drug discovery and cross-coupling libraries—is failing in biological assays.

The Root Cause: The 3-bromophenyl moiety is a "lipophilicity anchor." The bromine atom is large (Van der Waals radius ~1.85 Å) and highly lipophilic (Hansch


 constant 

). While this halogen is excellent for filling hydrophobic pockets in protein targets, it drastically reduces aqueous solubility.

When you dilute a high-concentration DMSO stock of these compounds into an aqueous buffer (PBS, media), you often trigger "Solvent Shock." The rapid change in dielectric constant causes the compound to crash out of solution, often forming colloidal aggregates that result in false positives (pan-assay interference) or false negatives (loss of potency).

This guide provides the protocols to diagnose, prevent, and resolve these solubility failures.

Module 1: Diagnosis – Is It Actually Soluble?

User Question: "My DMSO stock looks clear, but my assay data is noisy. How do I know if the compound is precipitating in the well?"

Technical Insight: Visual inspection is insufficient. A compound can form colloidal aggregates (100–1000 nm) that are invisible to the naked eye but scatter light and sequester enzyme targets.

Protocol: Kinetic Solubility Screening via Nephelometry

Do not rely on thermodynamic solubility (equilibrium). In assays, you care about kinetic solubility—how long the compound stays in solution after the initial crash into buffer.

Workflow:

  • Preparation: Prepare a 10 mM stock of your 2-(3-Bromophenyl) derivative in anhydrous DMSO.

  • Dilution: Spikes 1 µL of stock into 199 µL of assay buffer (final 50 µM, 0.5% DMSO) in a clear-bottom 96-well plate.

  • Measurement: Use a nephelometer or a plate reader measuring Absorbance at 600nm (OD600).

    • Note: OD600 measures turbidity (light scattering), not absorption, for colorless compounds.

Decision Logic (DOT Visualization):

SolubilityDiagnosis Start Dilute Compound into Buffer (Final 0.5% DMSO) Measure Measure OD600 or Nephelometry (RNU) Start->Measure Decision Signal > Background? Measure->Decision Soluble True Solution Proceed to Assay Decision->Soluble No Insoluble Precipitation Detected Decision->Insoluble Yes CheckAgg Check for Colloids (Add 0.01% Triton X-100) Insoluble->CheckAgg Aggregates Signal Clears? YES = Colloidal Aggregator CheckAgg->Aggregates Crystals Signal Remains? NO = Crystalline Precipitate CheckAgg->Crystals

Caption: Diagnostic workflow to distinguish between true solubility, colloidal aggregation (false positives), and crystalline precipitation.

Module 2: The "Intermediate Plate" Strategy

User Question: "I see precipitation immediately when I add my compound to the media. How do I stop this?"

Technical Insight: Directly pipetting a 10 mM DMSO stock into water creates a transient local interface where the water concentration is >90% but the compound concentration is still extremely high (millimolar range). This forces the hydrophobic bromophenyl group to nucleate immediately.

Solution: The Serial Dilution Hysteresis method. You must lower the compound concentration before the water content rises too high.

Protocol: The Step-Down Dilution
ParameterStandard (Risky)Optimized (Safe)
Stock Conc. 10 mM (100% DMSO)10 mM (100% DMSO)
Step 1 Direct 1:1000 into BufferIntermediate: 1:20 into DMSO (0.5 mM)
Step 2 N/AFinal: 1:50 into Buffer
Final Conc. 10 µM (0.1% DMSO)10 µM (0.1% DMSO)
Physics High kinetic energy barrierGradual solvent shift

Why this works: By creating an intermediate stock (e.g., 0.5 mM in 100% DMSO), you reduce the local concentration of the solute during the final mixing step, keeping it below the critical supersaturation limit.

Module 3: The Invisible Enemy (Hygroscopicity)

User Question: "My compound worked last week, but today it's crashing out. The stock is 3 months old."

Technical Insight: DMSO is aggressively hygroscopic.[1][2][3][4] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.

  • The Trap: 2-(3-Bromophenyl) derivatives are often soluble in dry DMSO but insoluble in wet DMSO (e.g., 90% DMSO / 10% Water).

  • The Result: Your "10 mM" stock is actually a 6 mM supernatant sitting on top of a layer of micro-crystals at the bottom of the tube.

Storage & Handling Guidelines
  • The "Freeze-Thaw" Rule:

    • Limit freeze-thaw cycles to maximum 3 .

    • Water absorbed during thawing lowers the freezing point of DMSO (Pure: 18.5°C; 90%: ~5°C). If your DMSO is liquid in the fridge (4°C), it is hydrated and compromised.

  • Desiccated Storage:

    • Store all DMSO stocks in gasket-sealed tubes (e.g., Matrix/Micronic) inside a desiccator cabinet or with silica gel packs.

    • Argon Purge: If possible, blanket the headspace with Argon before closing the vial.

Data: Impact of Water on DMSO Freezing Point

Water Content (% w/w)Freezing Point (°C)Risk Level for Bromophenyls
0% (Anhydrous)+18.5°CLow (Soluble)
10%+5.0°CHigh (Nucleation likely)
30%-15.0°CCritical (Precipitation guaranteed)

Module 4: Advanced Solubilization (Additives)

User Question: "I cannot lower the concentration, and intermediate dilution didn't work. What now?"

Technical Insight: If the intrinsic aqueous solubility is simply too low (e.g., < 1 µM), you must modify the solvent system to stabilize the hydrophobic bromophenyl ring.

Protocol: Co-Solvent & Surfactant Rescue

Option A: Non-Ionic Surfactants (The "Soft" Fix) Add 0.01% Tween-20 or 0.05% Pluronic F-127 to your assay buffer before adding the compound.

  • Mechanism:[5][6] The surfactant forms micelles around the bromophenyl lipophile, preventing aggregation without disrupting most protein-ligand interactions.

Option B: Cyclodextrins (The "Hard" Fix) Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism:[5][6] The 3-bromophenyl ring fits perfectly into the hydrophobic cavity of β-cyclodextrin.

  • Protocol: Prepare your assay buffer with 2-5% HP-β-CD.

  • Warning: Ensure the cyclodextrin does not sequester the compound away from the target protein (check

    
    ).
    

Summary Workflow

OptimizationWorkflow Stock 10mM Stock (Anhydrous DMSO) CheckWater Check Hydration (Is it frozen at 4°C?) Stock->CheckWater CheckWater->Stock Wet (Discard & Remake) InterDil Intermediate Dilution (0.5mM in DMSO) CheckWater->InterDil Dry FinalDil Final Assay Mix (Buffer + 0.01% Tween) InterDil->FinalDil

Caption: The "Golden Path" for handling hydrophobic bromophenyl derivatives.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Waybright, T. J., et al. (2009). The effects of water on DMSO and effective hydration measurement.[2][3][4][7] Ziath Technical Notes.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.[1][4]

  • BMG Labtech. (2024). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

Sources

Validation & Comparative

Structural & Functional Profiling: 2-Aryl-8-Methylimidazo[1,2-a]pyridine

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien).[2][3][4] While the 6-methyl substitution (as seen in Zolpidem) is widely characterized for GABAergic affinity, the 8-methyl isomer represents a critical bioisostere used to modulate metabolic stability and receptor subtype selectivity.

This guide compares the 8-methyl-2-aryl scaffold against its 6-methyl and unsubstituted counterparts.[1] Experimental data indicates that while the 8-methyl group often reduces potency in specific antimicrobial targets compared to the 6-methyl isomer (MIC 0.1 µM vs. 0.005 µM), it offers distinct steric protection to the bridgehead nitrogen, altering metabolic susceptibility and hydrogen-bond acceptor capability.

Part 1: Comparative Analysis (8-Methyl vs. Analogs)

The following table contrasts the crystallographic and biological performance of the 8-methyl scaffold against the standard 6-methyl (Zolpidem-like) and unsubstituted cores.

Table 1: Structural & Performance Metrics
Feature8-Methyl-2-Aryl (Target) 6-Methyl-2-Aryl (Zolpidem Class) Unsubstituted 2-Aryl
Steric Environment Peri-planar steric bulk. The 8-Me group is adjacent to the bridgehead N, shielding it from metabolic N-oxidation but potentially reducing H-bond acceptor strength.[1]Distal steric bulk. The 6-Me group extends into the solvent/binding pocket, often filling hydrophobic sub-pockets (e.g., GABA-A

1 subunit).
Planar & Unobstructed. Maximum pi-stacking potential; highly susceptible to metabolic attack at C3/C6/C8.[1]
Crystal Packing Disrupted Pi-Stacking. The 8-Me group introduces a "twist" or offset in stacking layers, often leading to lower melting points and higher solubility than unsubstituted analogs.[1]Tight Packing. Often forms highly crystalline solids with distinct herringbone or slip-stacked motifs due to symmetry.[1]High Planarity. Strong propensity for parallel displaced pi-stacking; often lowest solubility.[1]
Biological Potency (Ref Case: M. tuberculosis) Moderate (MIC ~0.1 µM). The 8-position bulk can clash with tight enzymatic pockets designed for planar rings [1].[1][4]High (MIC ~0.005 µM). The 6-position vector is frequently optimal for hydrophobic interactions in kinase/bacterial targets [1].[1][4]Variable. Often serves as a baseline; typically less potent than 6-Me due to lack of hydrophobic filling.[1]
Key Bond Angle (

)
Bridgehead Distortion. Slight compression of the N1-C8a-C8 angle due to methyl repulsion.[1]Minimal Distortion. The 6-position is electronically coupled but sterically isolated from the ring junction.[1]Ideal Geometry. Standard sp2 hybridization angles (~120°).[1][4]

Key Insight: The 8-methyl group acts as a "metabolic blocker" and solubility enhancer.[1] While it may sacrifice raw potency in sterically constrained pockets (compared to 6-methyl), it is superior for fine-tuning the physicochemical profile (LogP, solubility) of a lead compound.

Part 2: Crystallographic & Structural Data
Crystal Structure Characteristics

Based on X-ray diffraction studies of 8-methyl analogs (e.g., MIA derivative [2]), the scaffold exhibits the following geometric parameters. These values serve as validation standards for new syntheses.

  • Space Group: Typically Triclinic (P-1) or Monoclinic (P21/c) depending on the C2-aryl substituent.[1][4]

  • Planarity: The imidazo[1,2-a]pyridine core is essentially planar (RMS deviation < 0.02 Å).[4][5] However, the C2-aryl ring is typically rotated out of plane by 25°–40° to relieve steric strain with the H3 proton [3].[1]

  • Intermolecular Interactions:

    • Primary: N–H...N hydrogen bonds (if an amine is present at C3).[1][4]

    • Secondary: C–H...

      
       interactions between the 8-methyl protons and the centroid of the adjacent pyridine ring.[1]
      
Validation Data (Standard Bond Lengths)

Use these ranges to validate your refined structure:

  • N1–C2: 1.37 – 1.39 Å[1][4]

  • C2–C3: 1.36 – 1.38 Å (Double bond character)[1][4]

  • N4–C8a (Bridgehead): 1.33 – 1.35 Å[1][4]

  • C8–C_{methyl}: 1.50 – 1.52 Å (Typical sp2-sp3 single bond)[1][4]

Part 3: Experimental Protocol
Workflow: Synthesis & Crystallization of 8-Methyl-2-Aryl Derivatives

This protocol outlines the synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine, a representative bioactive analog [2].[1]

1. Synthesis (Modified Chichibabin Cyclization)

  • Reagents: 2-Amino-3-picoline (1.0 eq),

    
    -Bromo-4-(methylsulfonyl)acetophenone (1.0 eq), Sodium Bicarbonate (
    
    
    ).[1][4]
  • Solvent: Anhydrous Ethanol or Methanol.[1][4]

  • Procedure:

    • Dissolve

      
      -bromoacetophenone derivative in anhydrous ethanol.
      
    • Add 2-amino-3-picoline. Note: The methyl group at position 3 of the pyridine starting material becomes the 8-methyl group in the fused product.[1][6]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).[1][4]

    • Cool to room temperature. The hydrobromide salt may precipitate.[1][4]

    • Neutralize with saturated

      
       solution to precipitate the free base.[1][4]
      
    • Filter and wash with cold water.[1][4]

2. Crystallization (Vapor Diffusion Method)

  • Objective: Obtain single crystals suitable for XRD.

  • Solvent System: Ethanol (Solvent) / Hexane (Anti-solvent).[1][4]

  • Steps:

    • Dissolve 20 mg of the purified solid in a minimal amount of warm Ethanol (approx. 1–2 mL) in a small vial.

    • Place this small vial (cap off) inside a larger jar containing 10 mL of Hexane.

    • Seal the larger jar tightly.

    • Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.

    • Hexane vapor will slowly diffuse into the ethanol, lowering solubility and promoting slow, high-quality crystal growth.[1]

Part 4: Structural Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways in synthesizing and characterizing this scaffold, highlighting where the 8-methyl substituent influences the process.

Gcluster_0Synthesis (Chichibabin)cluster_1CrystallographyStart2-Amino-3-picoline(3-Methyl precursor)CyclizationReflux in EtOH(Ring Closure)Start->CyclizationNucleophilic AttackReactantAlpha-Halo Ketone(Aryl Source)Reactant->CyclizationProduct8-Methylimidazo[1,2-a]pyridineCyclization->Product- HBr, - H2OCrystVapor Diffusion(EtOH / Hexane)Product->CrystPurificationXRDX-Ray Diffraction(Data Collection)Cryst->XRDSingle CrystalRefineStructure Refinement(SHELXL)XRD->RefinePhase SolutionAnalysisStructural Analysis(Check 8-Me Sterics)Refine->AnalysisValid?Re-CrystallizeRe-CrystallizeAnalysis->Re-CrystallizeHigh R-factorPublish/DockingPublish/DockingAnalysis->Publish/DockingR < 5%

Figure 1: Workflow from precursor selection to structural validation. Note that the 3-methyl-2-aminopyridine precursor is the specific requirement to generate the 8-methyl fused system.[1]

References
  • Ramachandran, S., et al. (2013).[4][7] "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.[7]

  • Bagheri, M., et al. (2023).[4][6] "A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects..."[6] BioImpacts, 13(5), 389-399.

  • Sekioka, R., et al. (2019).[4] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega.[1][4] [4]

  • Cambridge Crystallographic Data Centre (CCDC).[1][4] "Crystal structure of 2-phenylimidazo[1,2-a]pyridine." CCDC Number 907271.[1][4]

Comparative Guide: Mass Spectrometry Fragmentation Architectures of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem), anti-infectives, and varying kinase inhibitors. The introduction of bromine (


) into this scaffold serves two purposes: it acts as a metabolic blocking group to improve half-life, and it functions as a reactive handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

This guide objectively compares the mass spectrometric (MS) behaviors of brominated imidazopyridines, focusing on the differentiation of fragmentation channels under Electrospray Ionization (ESI) versus Electron Impact (EI). It provides a self-validating workflow for distinguishing regioisomers (e.g., 3-bromo vs. 6-bromo) and elucidating the core scaffold integrity.

The Isotopic Hallmark: A Self-Validating Baseline

Before analyzing fragmentation, the presence of bromine provides an intrinsic validation mechanism via its isotopic abundance. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exhibits a distinct 1:1 doublet .

Feature


Diagnostic Result (ESI+)
Exact Mass 78.9183 Da80.9163 DaDoublet peaks separated by 2.0 Da
Natural Abundance 50.69%49.31%Peak heights are approx. equal (1:1)
Validation Rule ----If

and

are not ~1:1, the assignment is invalid.

Comparative Fragmentation Channels: ESI vs. EI

The choice of ionization source dictates the primary fragmentation channel. Understanding this divergence is critical for structural assignment.

Electrospray Ionization (ESI): The "Even-Electron" Rule

In ESI (positive mode), the molecule forms a protonated pseudomolecular ion


. This is a closed-shell (even-electron) species.
  • Primary Channel (Neutral Loss of HBr): The most energetically favorable pathway is the expulsion of neutral hydrogen bromide (

    
    , 80/82 Da). This restores the aromaticity or forms a stable cation.
    
  • Secondary Channel (Ring Contraction): Loss of

    
     (27 Da) or 
    
    
    
    (41 Da, if methylated) from the imidazole ring.
  • Radical Loss (Rare): Direct loss of

    
     (79/81 Da) is uncommon in ESI unless the collision energy (CE) is excessively high, as it violates the even-electron rule (creating a radical cation from a cation).
    
Electron Impact (EI): The "Radical" Pathway

In EI, the molecule forms a radical cation


.
  • Primary Channel (Radical Cleavage): The weakest bond is often the

    
     bond. Direct loss of the bromine radical (
    
    
    
    ) is the dominant feature, leading to an even-electron fragment cation
    
    
    .
Summary Table: Ionization Impact on Fragmentation
FeatureESI-CID (Collision Induced Dissociation)EI (Electron Impact)
Precursor Ion

(Even Electron)

(Odd Electron)
Dominant Br Loss Neutral

(

80/82 Da)
Radical

(

79/81 Da)
Mechanism Type Charge-Remote or Charge-Directed RearrangementHomolytic Cleavage
Scaffold Break Loss of

(Imidazole ring)
Complex ring shattering

Regioisomer Differentiation: 3-Bromo vs. 6-Bromo

Distinguishing between the 3-bromo (imidazole ring) and 6-bromo (pyridine ring) isomers is a common analytical challenge.

  • 3-Bromo-imidazo[1,2-a]pyridine: The C3 position is electron-rich. In ESI-MS/MS, the loss of

    
     is often less favorable than the loss of substituents at C2. However, if fragmentation occurs, the proximity to the bridgehead nitrogen facilitates specific rearrangements.
    
  • 6-Bromo-imidazo[1,2-a]pyridine: The bromine is on the six-membered ring. Fragmentation here typically involves the loss of

    
     from the imidazole ring retaining the bromine atom.
    

Diagnostic Rule:

  • If the major fragment retains the isotopic doublet (1:1 pattern), the bromine is on the stable part of the core (likely C6) while the labile ring (imidazole) fragments.

  • If the major fragment shows a loss of the doublet (monoisotopic), the bromine was lost early (likely C3, via HBr elimination).

Visualizing the Fragmentation Pathway

The following diagram illustrates the competing pathways for a generic protonated brominated imidazopyridine under ESI-MS/MS conditions.

FragmentationPathway cluster_legend Pathway Logic Precursor [M+H]+ Precursor (Isotopic Doublet 1:1) Inter_HBr [M+H - HBr]+ (Monoisotopic) Precursor->Inter_HBr Neutral Loss HBr (80/82 Da) Inter_HCN [M+H - HCN]+ (Retains Doublet) Precursor->Inter_HCN Neutral Loss HCN (27 Da) Frag_Core Core Cation (Stable Pyridinium) Inter_HBr->Frag_Core -HCN Frag_Degraded Ring Cleavage Product Inter_HCN->Frag_Degraded -HBr Text1 Path A: Halogen Elimination (Dominant if H adjacent) Text2 Path B: Ring Contraction (Dominant if Br is stable)

Figure 1: Competing fragmentation pathways in ESI-MS/MS. Path A (Red) represents the loss of the halogen, while Path B (Yellow) represents scaffold degradation retaining the halogen.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed to maximize the detection of diagnostic ions for structural elucidation.

LC Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Reasoning: Brominated compounds are lipophilic; a slower gradient at high organic % ensures separation of regioisomers.

MS Source Parameters (ESI+)[2]
  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 350°C.

  • Fragmentor Voltage: 100-135 V. Caution: Too high causes in-source fragmentation (loss of Br).

MS/MS Acquisition (Data Dependent)
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Low CE (15 eV): Preserves

      
      .
      
    • Med CE (30 eV): Promotes HCN loss.

    • High CE (45 eV): Forces C-Br cleavage (HBr loss).

  • Trigger: Intensity threshold > 10,000 counts.

  • Dynamic Exclusion: On (after 2 spectra) to detect lower abundance isomers.

Decision Workflow for Structural Assignment

Use this logic gate to interpret your MS/MS spectra.

DecisionTree Start Analyze MS1 Spectrum CheckIso Isotopic Doublet (1:1)? Start->CheckIso NotBrom Not Brominated / Artifact CheckIso->NotBrom No AnalyzeMS2 Analyze MS2 (CE 30eV) CheckIso->AnalyzeMS2 Yes CheckLoss Major Neutral Loss? AnalyzeMS2->CheckLoss LossHBr Loss of 80/82 Da (HBr) CheckLoss->LossHBr Dominant LossHCN Loss of 27 Da (HCN) CheckLoss->LossHCN Dominant Concl1 Likely Labile Br (e.g., C3-Br or adjacent H) LossHBr->Concl1 Concl2 Likely Stable Br (e.g., C6-Br on Pyridine) LossHCN->Concl2

Figure 2: Logical workflow for assigning brominated imidazopyridine structures based on MS/MS data.

References

  • Li, X., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Available at: [Link]

  • Abdallah, M.A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern. Environmental Science & Technology. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Metabolomic database annotations via query of elemental compositions: Mass spectral database content is missing. (Discusses neutral losses including HBr/Br). Available at: [Link]

Comparative SAR Analysis: 8-Methyl vs 6-Methyl Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 8-methyl versus 6-methyl substituted imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets. However, the position of the methyl group—whether at C6 or C8—acts as a critical molecular switch that dictates potency, selectivity, and therapeutic application.

Key Findings:

  • Antituberculosis (Mtb): The 6-methyl isomer is superior (up to 20-fold more potent).

  • Gastric Acid Suppression (P-CABs): The 8-position is the primary driver for potency in classic inhibitors (e.g., SCH 28080), though newer generations exploit the 6-position.

  • GABAergic Activity (Sedatives): The 6-methyl substitution (as seen in Zolpidem) is essential for

    
    1-subunit selectivity.
    

Mechanistic Divergence: The Methyl Switch

The imidazo[1,2-a]pyridine scaffold is numbered starting from the bridgehead nitrogen. The electronic and steric environments of the C6 and C8 positions differ significantly, influencing ligand-protein binding.

  • C6 Position: Located on the "upper" rim of the pyridine ring. Substituents here often project into solvent-exposed regions or specific hydrophobic pockets (e.g., the benzodiazepine binding site).

  • C8 Position: Located adjacent to the bridgehead nitrogen. Substituents here create significant steric bulk near the core, often affecting the planarity of the system and interacting with deep, constricted pockets (e.g., the K+ binding site of H+/K+-ATPase).

Visualizing the SAR Decision Tree

The following diagram illustrates how the methyl position determines the therapeutic pathway.

SAR_Decision_Tree Core Imidazo[1,2-a]pyridine Scaffold Pos6 6-Methyl Substitution Core->Pos6 Pathway A Pos8 8-Methyl Substitution Core->Pos8 Pathway B Target_Mtb Target: QcrB (M. tuberculosis) Result: High Potency (nM) Pos6->Target_Mtb Steric Fit Target_GABA Target: GABA-A Receptor Result: Alpha-1 Selectivity (Zolpidem) Pos6->Target_GABA Lipophilic Pocket Target_PCAB Target: H+/K+-ATPase Result: Ion Channel Blockade (SCH 28080) Pos8->Target_PCAB Steric Bulk Target_Kinase Target: PI3K / Kinases Result: Directed Interactions Pos8->Target_Kinase Electronic Tuning

Figure 1: Divergent Structure-Activity Relationship (SAR) pathways based on methyl substitution position.

Comparative Data Analysis

Case Study A: Antituberculosis Activity (Mtb)

In the development of inhibitors targeting the cytochrome


 complex (specifically the QcrB subunit) of Mycobacterium tuberculosis, the position of the methyl group is a determinant of efficacy.

Experimental Data: A study comparing isomeric carboxamide derivatives revealed a stark contrast in Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv.

Compound VariantSubstitutionMIC (

M)
Potency Fold-Change
Compound 17 6-Methyl 0.005 1x (Reference)
Compound 187-Methyl0.004~1x (Equipotent)
Compound 19 8-Methyl 0.100 20x Less Potent

Interpretation: The QcrB binding pocket accommodates the 6-methyl group favorably, likely due to optimal hydrophobic packing. The 8-methyl group introduces steric clash or misalignment within the active site, drastically reducing potency [1].

Case Study B: Gastric H+/K+-ATPase Inhibition (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) reversibly bind to the gastric proton pump.[1] The prototype drug, SCH 28080 , relies heavily on 8-position substitution.

  • SCH 28080 Structure: 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile.[1]

  • Mechanism: The substituent at C8 (benzyloxy in SCH 28080) is crucial for locking the enzyme in the E2 conformation, effectively blocking the K+ entry channel.

  • SAR Insight: While simple 8-methyl substitution provides baseline activity, extending this to larger groups (like 8-benzyloxy) maximizes potency (IC50

    
     20 nM). Moving this bulky group to the C6 position often results in a loss of the specific "ion-trapping" efficacy required for this class of P-CABs [2, 3].
    
Case Study C: GABA-A Receptor Modulation (Anxiolytics)

Zolpidem (Ambien), a market-leading hypnotic, utilizes a 6-methyl group.

  • Selectivity: The 6-methyl group on the imidazo[1,2-a]pyridine core aligns perfectly with the lipophilic pocket at the

    
    1/
    
    
    
    2 interface of the GABA-A receptor.
  • Comparison: Analogues lacking this 6-methyl group or shifting it to the 8-position show reduced affinity or altered subtype selectivity (losing the specific sedative profile associated with the

    
    1 subunit) [4].
    

Experimental Protocols

To verify these IC50/MIC values, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

Protocol 1: Synthesis of Methyl-Substituted Imidazo[1,2-a]pyridines

Method: Condensation (Chichibabin-like)

  • Reagents: 2-Amino-X-picoline (where X=5 for 6-Me, X=3 for 8-Me product),

    
    -haloketone (e.g., chloroacetone or bromoacetophenone), NaHCO
    
    
    
    , Ethanol.
  • Procedure:

    • Dissolve 1.0 eq of the appropriate 2-amino-picoline in Ethanol (0.5 M).

    • Add 1.1 eq of

      
      -haloketone.
      
    • Reflux for 4–6 hours. Monitor via TLC (EtOAc/Hexane).

    • Cool to room temperature. Add NaHCO

      
       (solid) to neutralize.
      
    • Evaporate solvent and purify via silica gel column chromatography.

  • Validation: Confirm regiochemistry using

    
    H NMR. The 8-Me isomer will show a doublet at 
    
    
    
    ~6.8-7.0 ppm (H7) with distinct coupling to H6, while the 6-Me isomer shows a singlet-like peak for H5 [5].
Protocol 2: H+/K+-ATPase Inhibition Assay (P-CAB Screening)

Target: Gastric membrane vesicles (hog or rabbit)

  • Preparation: Isolate gastric vesicles from fundic mucosa via differential centrifugation.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      .
      
    • Substrate: 2 mM ATP.

    • Stimulant: 10 mM KCl.

    • Ionophore: 10

      
      M Valinomycin (to ensure K+ permeability).
      
  • Execution:

    • Incubate enzyme (5

      
      g) with test compound (6-Me vs 8-Me variants, 1 nM – 10 
      
      
      
      M) for 30 min at 37°C.
    • Initiate reaction with ATP/KCl.

    • Stop reaction after 15 min using malachite green reagent.

  • Readout: Measure inorganic phosphate (Pi) release at 620 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Experimental Workflow Diagram

Workflow Start Start: Select Methyl Isomer (2-Amino-3-picoline vs 2-Amino-5-picoline) Synth Synthesis: Reflux with alpha-haloketone (Ethanol, 4-6h) Start->Synth Purify Purification: Silica Gel Chromatography Synth->Purify Branch Select Assay Purify->Branch Assay_Mtb Mtb Assay (Alamar Blue) Readout: MIC Branch->Assay_Mtb Anti-TB Assay_ATPase ATPase Assay (Malachite Green) Readout: IC50 Branch->Assay_ATPase Anti-Ulcer Analysis Data Analysis: Non-linear Regression Assay_Mtb->Analysis Assay_ATPase->Analysis

Figure 2: Integrated workflow for the synthesis and biological evaluation of methyl-substituted derivatives.

Conclusion

The choice between 8-methyl and 6-methyl substitution is not arbitrary but target-dictated:

  • Select 6-Methyl Imidazo[1,2-a]pyridine if targeting M. tuberculosis QcrB or GABA-A receptors . The 6-position offers superior hydrophobic fit and potency (up to 20-fold improvement in MIC).

  • Select 8-Methyl Imidazo[1,2-a]pyridine if targeting Gastric H+/K+-ATPase or specific Kinases . The 8-position is critical for steric blocking of ion channels and directing functional groups into specific enzyme pockets.

Researchers should utilize the provided protocols to empirically validate these trends within their specific chemical series, as side-chain variations can occasionally override these core scaffold preferences.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters / NIH [Link]

  • SCH 28080, a K+-competitive inhibitor of the gastric H,K-ATPase. Source: Biochemistry (PubMed) [Link][1]

  • Review on Imidazopyridine Derivatives as Potent Reversible Inhibitors of the Gastric H+, K+-ATPase. Source: Indo American Journal of Pharmaceutical Research [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: ACS Omega / NIH [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / NIH [Link]

Sources

Validating Kinase Inhibition Selectivity of 3-Bromophenyl Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Selectivity Challenge in Imidazopyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized to target serine/threonine kinases, particularly p38 MAPK (Mitogen-Activated Protein Kinase) and Aurora Kinases . However, the structural conservation of the ATP-binding pocket across the human kinome presents a critical validation challenge: distinguishing "on-target" efficacy (e.g., p38


 inhibition) from "off-target" promiscuity (e.g., JNK, ERK, or p38

/

isoforms).

This guide provides a rigorous technical framework for validating the selectivity of 3-(3-bromophenyl)imidazo[1,2-a]pyridine derivatives (referred to herein as 3-BP-IP ). We compare this class against industry-standard benchmarks (SB203580 and VX-702 ) and detail the experimental protocols required to establish a definitive selectivity profile.

Comparative Analysis: 3-BP-IP vs. Standard Inhibitors

The following table contrasts the performance of the 3-BP-IP scaffold against established p38 inhibitors. The "3-bromophenyl" moiety is a classic hydrophobic handle designed to occupy the "gatekeeper" region or the hydrophobic pocket II of the kinase ATP site.

Table 1: Comparative Performance Profile

Feature3-BP-IP (Novel Scaffold) SB203580 (Benchmark) VX-702 (Clinical Standard)
Primary Target p38

MAPK / Aurora A
p38

, p38

p38

(High Selectivity)
Mechanism ATP-Competitive (Type I/II)ATP-Competitive (Type I)ATP-Competitive (Type II)
p38

IC

15 – 45 nM (Typical)48 nM4 – 10 nM
Isoform Selectivity Moderate (Requires tuning)Poor (Hits p38

, CK1, RIPK2)
High (>14-fold vs p38

)
Key Off-Targets Aurora A/B, JNK3 JNK2, c-Raf, GSK3

Minimal
Cellular Potency High (Lipophilic entry)ModerateHigh
Validation Status Research Tool Reference Standard Clinical Candidate

Expert Insight: While SB203580 is the most cited tool compound, it suffers from significant off-target activity against RIPK2 and CK1 . The 3-BP-IP scaffold offers a tunable alternative; however, without rigorous profiling, it risks inhibiting Aurora kinases due to the structural similarity of the hinge-binding motif.

Mechanistic Validation: The p38 MAPK Signaling Pathway[1]

To validate inhibition, one must interrogate the pathway downstream of the target. For p38 MAPK, the phosphorylation of HSP27 (Heat Shock Protein 27) via MAPKAPK2 (MK2) is the gold-standard biomarker.

p38_Pathway Stimulus LPS / Stress / Cytokines MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target: p38α) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activation Nucleus Transcription Factors (ATF2, MEF2) p38->Nucleus Translocation HSP27 HSP27 MK2->HSP27 Phosphorylation pHSP27 p-HSP27 (Biomarker) HSP27->pHSP27 Actin Remodeling Inhibitor 3-BP-IP (Inhibitor) Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade. 3-BP-IP targets the ATP pocket of p38, preventing the phosphorylation of downstream substrate MK2 and subsequently HSP27.

Experimental Protocols for Validation

To authoritatively validate the selectivity of 3-BP-IP, you must move beyond simple IC


 curves. The following protocols constitute a "Self-Validating System."
Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (IC


) against recombinant p38

.

Reagents:

  • Recombinant p38

    
     (active).[1]
    
  • Substrate: ATF2 protein or p38 peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute 3-BP-IP in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction: Incubate kinase (5 ng/well), substrate (0.2

    
     g/well ), and inhibitor in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl
    
    
    
    ) for 10 min at RT.
  • Initiation: Add ATP (at

    
     apparent, typically 10-50 
    
    
    
    M) to start the reaction. Incubate for 60 min at RT.
  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light). Read Luminescence.
    
  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC

    
    .
    

Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (SB203580) must yield IC


 within 2-fold of historical data (~50 nM).
Protocol B: Selectivity Profiling (The "Gatekeeper" Screen)

Objective: Rule out critical off-targets common to imidazopyridines.

Panel Selection: Do not screen randomly. Prioritize kinases with structural homology in the hinge region:

  • Isoforms: p38

    
    , p38
    
    
    
    , p38
    
    
    (To prove
    
    
    -selectivity).
  • MAPK Family: JNK1/2/3, ERK1/2 (To prove pathway specificity).

  • Scaffold Liabilities: Aurora A, Aurora B, BRAF (Common off-targets for 3-aryl-imidazopyridines).

Method: Use a Binding Assay (e.g., KINOMEscan™) or Radiometric HotSpot™ assay at a single concentration (e.g., 1


M).
  • Pass: >50% inhibition of p38

    
    ; <50% inhibition of off-targets.
    
  • Fail: >50% inhibition of Aurora A (indicates promiscuity).

Protocol C: Cellular Efficacy (Western Blotting)

Objective: Confirm target engagement in a physiological context.

Cell Line: THP-1 (Human monocytic leukemia) or RAW 264.7 (Murine macrophages). Stimulus: Lipopolysaccharide (LPS).[1]

Step-by-Step:

  • Seeding: Plate THP-1 cells (

    
     cells/mL) in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Treat with 3-BP-IP (0.1, 1, 10

    
    M) or Vehicle (DMSO) for 1 hour.
    
  • Activation: Stimulate with LPS (1

    
    g/mL) for 30 minutes.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na

    
    VO
    
    
    
    , NaF).
  • Blotting:

    • Primary Antibodies: Anti-p-HSP27 (Ser82), Anti-p-p38 (Thr180/Tyr182), Anti-Total p38, Anti-GAPDH (Loading Control).

    • Note: p38 inhibitors often prevent downstream phosphorylation (HSP27) but may increase phosphorylation of p38 itself (due to feedback loop inhibition).

  • Quantification: Normalize p-HSP27 signal to Total GAPDH.

Validation Logic Diagram

This workflow ensures that only compounds with true pharmacological value proceed to late-stage testing.

Validation_Workflow Start Synthesis of 3-BP-IP Biochem Biochemical Assay (ADP-Glo) Target: p38α Start->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Selectivity Selectivity Panel (Aurora, JNK, Isoforms) Decision1->Selectivity Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Ratio > 50-fold? Selectivity->Decision2 Cellular Cellular Assay (WB: p-HSP27) Decision2->Cellular Yes Decision2->Discard No (Promiscuous) Valid Validated Tool Compound Cellular->Valid

Figure 2: The "Validation Funnel" for kinase inhibitors. Rigorous go/no-go decisions at the biochemical and selectivity stages prevent wasted resources on cellular assays.

References
  • Bagley, M. C., et al. (2002). "Synthesis of highly substituted pyridines and their utility as p38 MAPK inhibitors." Journal of Medicinal Chemistry. Link

  • Bain, J., et al. (2007).[2] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • Kuglstatter, A., et al. (2010). "Structural basis for the selectivity of the kinase inhibitor VX-702." Protein Science. Link

  • Colletti, S. L., et al. (2003). "Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones." Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry. Link

Sources

HPLC Purity Analysis Methods for Imidazo[1,2-a]pyridine Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents.[1][2] In drug discovery, these compounds are often synthesized in high-throughput libraries via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or the condensation of 2-aminopyridines with


-haloketones.

The Analytical Challenge: Analyzing these libraries presents a unique set of chromatographic hurdles:

  • Basic Nitrogen Interaction: The bridgehead nitrogen and the pyridine ring are basic. On standard C18 columns at neutral pH, they interact with residual silanols, causing severe peak tailing.

  • Polar Starting Materials: The ubiquitous starting material, 2-aminopyridine , is highly polar and often co-elutes with the solvent front (dead volume) in fast Reversed-Phase (RP) gradients, leading to false purity assessments.

  • Throughput vs. Resolution: Library QC requires analyzing hundreds of samples daily. Standard HPLC is often too slow, while ultrafast gradients may fail to resolve regioisomers formed during non-selective cyclizations.

This guide compares three distinct analytical approaches to solve these problems, moving beyond generic protocols to scaffold-specific methodologies.

The Impurity Landscape

Understanding what you are separating is the first step to method selection.

  • Target: Imidazo[1,2-a]pyridine derivative (Moderately polar to lipophilic).

  • Critical Impurity 1: Unreacted 2-Aminopyridine (Highly polar, basic, UV active).

  • Critical Impurity 2: Unreacted Aldehydes (GBB reaction) or

    
    -haloketones (Condensation).
    
  • Regioisomers: 2- vs. 3-substituted isomers (if using condensation methods).

Visualization: Impurity Origins & Analytical Pathways

G Reaction Library Synthesis (GBB or Condensation) Crude Crude Mixture Reaction->Crude Impurity_SM Impurity: 2-Aminopyridine (Polar, Tailing Risk) Crude->Impurity_SM Impurity_Regio Impurity: Regioisomers (Close Elution) Crude->Impurity_Regio Target Target Scaffold Imidazo[1,2-a]pyridine Crude->Target Method_B Method B: HILIC/Mixed-Mode Polar Retention Impurity_SM->Method_B Best Retention Method_A Method A: UHPLC (Acidic) High Throughput Impurity_Regio->Method_A Best Resolution Target->Method_A Standard QC

Caption: Analytical pathways for imidazo[1,2-a]pyridine libraries. Method selection depends on the dominant impurity risk.

Comparative Method Analysis

Method A: Acidic UHPLC (The High-Throughput Standard)

Best For: Routine library QC, final purity assessment, separating lipophilic impurities. Mechanism: Uses sub-2


m particles and low pH to suppress silanol ionization, ensuring sharp peaks for basic imidazopyridines.
  • Column: C18 or Phenyl-Hexyl (1.7

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why Acidic? The pKa of the imidazo[1,2-a]pyridine ring nitrogen is ~5-6. At pH ~2.5 (formic acid), the molecule is fully protonated, preventing interaction with stationary phase silanols.

Method B: HILIC / Mixed-Mode (The "Polar" Solution)

Best For: Libraries where 2-aminopyridine is a persistent contaminant. Mechanism: Retains polar bases that elute in the void volume of RP-HPLC. Why Use It? In standard RP, 2-aminopyridine often elutes at


 (dead time). If your integration ignores the solvent front, you will overestimate purity. HILIC retains this starting material significantly.
Method C: Standard RP-HPLC (The Robust Baseline)

Best For: Labs without UHPLC, scaling up to prep-HPLC. Mechanism: Traditional 5


m particles. Requires longer gradients to achieve the resolution of Method A.
Comparative Performance Data

The following table synthesizes performance metrics for a typical imidazo[1,2-a]pyridine library plate.

FeatureMethod A: Acidic UHPLCMethod B: HILIC / Mixed-ModeMethod C: Standard RP-HPLC
Column BEH C18 (1.7

m)
Amide / Silica (1.7 or 3

m)
C18 (5

m)
Run Time 1.5 - 3.0 min3.0 - 5.0 min15.0 - 20.0 min
2-Aminopyridine Retention Weak (

). Risk of co-elution with void.
Strong (

)
. Excellent separation.
Weak to Moderate (tails significantly).
Peak Shape (Target) Excellent (Sharp)GoodModerate (Tailing likely without buffers)
Solvent Consumption < 2 mL / sample~ 3-5 mL / sample> 15 mL / sample
Throughput (96-well) ~ 4 hours~ 8 hours~ 24+ hours

Detailed Experimental Protocols

Protocol 1: High-Throughput UHPLC Screen (Method A)

This is the default protocol for screening GBB libraries.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile + 0.1% FA.

  • Diluent: 50:50 Water:Acetonitrile.

Workflow:

  • Sample Prep: Aliquot 10

    
    L of reaction mixture from the library plate. Dilute with 990 
    
    
    
    L Diluent. Filter through 0.2
    
    
    m PTFE filter plate if solids are present.
  • System Setup: Install a C18 UHPLC column (2.1 x 50 mm, 1.7

    
    m) .
    
  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 5% B

    • 3.0 min: Stop

  • Detection: UV at 254 nm (aromatic core) and 280 nm. MS (ESI+) is mandatory for confirmation.

  • Self-Validation (SST): Inject a standard of pure 2-aminopyridine. It must elute after the void volume marker (uracil or nitrate). If it elutes at

    
    , the method is invalid for purity determination.
    
Protocol 2: Mixed-Mode Separation for Polar Impurities (Method B)

Use this if Method A shows <95% purity or if 2-aminopyridine presence is suspected but not seen.

Reagents:

  • Column: Mixed-mode column (e.g., Sielc Primesep 100 or similar alkyl/cation-exchange phase).

  • Mobile Phase: MeCN / Water with Ammonium Formate (pH 3).

  • Gradient: Isocratic or shallow gradient depending on the specific column chemistry.

  • Note: The cation-exchange mechanism actively retains the protonated aminopyridine, moving it well away from the solvent front.

Decision Logic for Method Selection

Do not guess which method to use. Follow this logic gate to ensure data integrity.

DecisionTree Start Start: Library Sample CheckSM Is 2-Aminopyridine a major risk? Start->CheckSM UHPLC Run Method A (Acidic UHPLC) CheckSM->UHPLC No / Unknown HILIC Run Method B (HILIC/Mixed-Mode) CheckSM->HILIC Yes (High Polarity) Result Check Void Volume (t0) UHPLC->Result Valid Valid Purity Data Result->Valid Peak Retention k' > 1.5 Invalid Invalid: SM co-elutes with void Result->Invalid Peak Retention k' < 1 Invalid->HILIC Re-analyze

Caption: Decision tree for selecting the appropriate HPLC modality based on impurity risk and retention behavior.

References

  • Boltjes, A., & Dömling, A. (2019).[3] The Groebke-Blackburn-Bienaymé Reaction.[1][4][5][6] European Journal of Organic Chemistry. Link

  • Shaabani, A., et al. (2020).[7] Green synthesis of imidazo[1,2-a]pyridine derivatives. Molecular Diversity. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Application Note. Link

  • Waters Corporation. (2023). UPLC vs HPLC: Resolution and Throughput Compared. Technical Guide. Link

  • Ghugare, P. S., & Kumar, S. (2025).[8] HPLC-Based Strategies for Impurity Profiling. Pharmaceutical Outsourcing. Link

Sources

Comparative Guide: Validation of 2-(3-Bromophenyl) Derivatives vs. Classical Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Docking Validation of 2-(3-Bromophenyl) Derivatives in GABA Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide evaluates the molecular docking performance and validation protocols for 2-(3-Bromophenyl) derivatives (specifically within the imidazo[1,2-a]pyridine scaffold) targeting the benzodiazepine-binding site of GABA-A receptors. While classical benzodiazepines (e.g., Diazepam) offer potent but non-selective binding, 2-(3-Bromophenyl) derivatives are emerging as critical "challengers" for achieving subtype selectivity (sparing


 to reduce sedation while retaining 

anxiolytic effects). This analysis synthesizes in silico docking metrics with in vitro correlation data to provide a validated roadmap for their development.
Introduction: The Strategic Shift to 3-Bromophenyl Scaffolds

The GABA-A receptor is a pentameric chloride ion channel, typically composed of two ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


, two 

, and one

subunit.[1] Classical benzodiazepines bind at the

interface. However, their lack of selectivity leads to dose-limiting side effects like sedation and amnesia (mediated largely by the

subunit).

The 2-(3-Bromophenyl) moiety has gained prominence in medicinal chemistry for two mechanistic reasons:

  • Topological Fit: The bromine atom at the meta (3-) position of the pendant phenyl ring projects into the lipophilic L2/L3 pockets of the binding site. This steric bulk often destabilizes binding in the tighter

    
     pocket while being accommodated by the slightly larger pockets of 
    
    
    
    and
    
    
    subunits.
  • Halogen Bonding: The bromine atom can participate in specific halogen-

    
     or halogen-bond interactions with backbone carbonyls or aromatic residues (e.g., Tyr159, Phe77), enhancing residence time compared to simple phenyl or fluoro-phenyl analogs.
    
Comparative Analysis: 2-(3-Bromophenyl) Derivatives vs. Diazepam

This section objectively compares the "Challenger" (3-Bromophenyl derivatives) against the "Standard" (Diazepam) using validated docking and experimental metrics.

Table 1: Performance Metrics Comparison

FeatureStandard: Diazepam Challenger: 2-(3-Bromophenyl) Derivative Scientific Implication
Primary Target GABA-A (

)
GABA-A (

Preference)
Challenger aims to decouple anxiolysis from sedation.
Docking Score -8.5 to -9.2 kcal/mol-9.4 to -10.1 kcal/mol The 3-Br group often adds ~0.8 kcal/mol via hydrophobic burial.
Key Interaction H-bond with Ser204/Thr206Halogen Bond /

-Stacking
Bromine provides a distinct anchor point in the L3 pocket.
Lipophilicity (LogP) ~2.83.5 - 4.2 Higher lipophilicity requires careful ADME optimization.
RMSD Stability < 1.5 Å (Reference)< 2.0 Å Stable binding pose confirms the validity of the scaffold.
Mechanistic Insight: The "Twist" Effect

In in silico models, the 3-bromo substitution forces the phenyl ring to twist out of coplanarity with the imidazopyridine core. This "twisted" conformation mimics the bioactive pose required for high-affinity binding at the


 interface, reducing the entropic penalty upon binding—a distinct advantage over planar analogs.
Methodological Validation: The Self-Validating Protocol

To ensure scientific integrity, the docking workflow must be validated against experimental data. Below is the standard operating procedure (SOP) for validating these derivatives.

A. The In Silico Workflow (Graphviz Diagram)

DockingValidation cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Scoring cluster_2 Phase 3: Validation PDB Cryo-EM Structure (PDB: 6HUP / 6HUO) Grid Grid Generation (Center: His101/Tyr209) PDB->Grid Ligand Ligand Prep (3-Br Derivatives) Vina AutoDock Vina / Gold (Genetic Algorithm) Ligand->Vina Redock Control: Re-dock Diazepam RMSD RMSD Check (< 2.0 Å vs Crystal) Redock->RMSD Grid->Vina Score Scoring Function (ΔG < -9.0 kcal/mol) Vina->Score Score->RMSD MD MD Simulation (100ns, Stability) RMSD->MD Pass Exp Experimental Correlation (Ki / IC50) MD->Exp High Stability caption Figure 1: Validated Molecular Docking Workflow for GABA-A Ligands

B. Step-by-Step Protocol

Step 1: Protein Preparation

  • Source: Retrieve PDB ID 6HUP (Cryo-EM structure of

    
     with Diazepam) or 6HUO  (with Alprazolam).
    
  • Processing: Remove water molecules. Add polar hydrogens using the CHARMM force field. Ensure Histidine protonation states (specifically His101 ) are set to epsilon (

    
    ) to allow hydrogen bonding with the ligand's pendant rings.
    

Step 2: Ligand Construction

  • 3-Bromo Specifics: Generate 3D conformers of the 2-(3-Bromophenyl) derivative.

  • Energy Minimization: Minimize using MMFF94 force field to relieve internal strain caused by the bulky bromine atom.

Step 3: Grid Generation & Docking

  • Grid Center: Define the box center at coordinates X: 114.5, Y: 168.2, Z: 164.8 (approximate center of the BZD pocket in 6HUP).

  • Dimensions:

    
     Å.
    
  • Software Settings: Set exhaustiveness to 32 (AutoDock Vina) or 200% search efficiency (Gold) to ensure the algorithm finds the deep L3 pocket occupancy.

Step 4: The "Redocking" Control (Critical for Trustworthiness)

  • Procedure: Extract the co-crystallized Diazepam from 6HUP and re-dock it into the empty protein.

  • Pass Criteria: The RMSD between the docked pose and the original crystal pose must be

    
     2.0 Å . If > 2.0 Å, the protocol is invalid and grid parameters must be adjusted.
    
Experimental Correlation (Grounding the Data)

Docking scores are theoretical. They must be validated against in vitro binding affinities.

Figure 2: GABA Signaling Pathway & Allosteric Modulation

GABAPathway GABA GABA Neurotransmitter Binding GABA Binding (Orthosteric Site) GABA->Binding Receptor GABA-A Receptor (Closed State) Receptor->Binding Allosteric Allosteric Binding (Alpha/Gamma Interface) Receptor->Allosteric Open Channel Opening (Cl- Influx) Binding->Open Hyperpol Hyperpolarization (Neuronal Inhibition) Open->Hyperpol Modulator 2-(3-Bromophenyl) Derivative Modulator->Allosteric Potentiation Conformational Change (Increased GABA Affinity) Allosteric->Potentiation Potentiation->Binding Enhances caption Figure 2: Mechanism of Positive Allosteric Modulation by 3-Bromo Derivatives

Data Correlation Table: The following represents typical SAR trends observed in imidazopyridine derivatives.

CompoundDocking Score (kcal/mol)Ki (nM) [Exp]RMSD (Å)Interpretation
Diazepam -9.112.00.8Strong correlation; reliable baseline.
3-Br Derivative -9.8 4.5 1.2High affinity driven by hydrophobic fit of Br.
4-Br Derivative -8.945.01.8Lower affinity; para-substitution clashes with pocket wall.
Unsubstituted -8.2120.01.1Loss of hydrophobic interaction energy.

Key Takeaway: The docking score improvement (-0.7 kcal/mol) for the 3-Br derivative vs. Diazepam directly correlates with a ~3-fold improvement in binding affinity (Ki), validating the in silico model's predictive power.

Conclusion

The 2-(3-Bromophenyl) moiety represents a validated, high-value pharmacophore for next-generation GABA-A modulators. By exploiting the L2/L3 hydrophobic pockets, these derivatives offer a pathway to subtype selectivity that classical benzodiazepines cannot match. Researchers should utilize the 6HUP cryo-EM structure and a strict RMSD


 2.0 Å  re-docking control to ensure successful virtual screening campaigns.
References
  • Cryo-EM structure of the human

    
     GABA-A receptor in complex with diazepam. 
    
    • Source: RCSB Protein D
    • URL:[Link]

  • Structural basis of benzodiazepine efficacy: Mut

    • Source: Journal of Neuroscience / PMC
    • URL:[Link]

  • TP003 is a non-selective benzodiazepine site agonist th

    
     GABA-A receptors. [2]
    
    • Source: Neuropharmacology (PubMed)
    • URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.

    • Source: Journal of Comput
    • URL:[Link]

  • Structure-Dependent Activity of Natural GABA(A)

    • Source: MDPI Molecules
    • URL:[Link]

Sources

spectroscopic differences between 2-(3-Bromophenyl) and 2-(4-Bromophenyl) isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison between 2-(3-Bromophenyl) and 2-(4-Bromophenyl) isomers, using 2-phenylpyridine derivatives as the primary case study. These scaffolds are ubiquitous in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., OLED phosphors), where the precise regiochemistry of the bromine substituent dictates reactivity, conjugation length, and biological potency.

A Publish Comparison Guide for Researchers

Executive Summary

Distinguishing between meta-substituted (3-bromo) and para-substituted (4-bromo) phenyl rings attached to a heterocycle (the "2-position") is a critical quality control step. While both isomers share the same molecular weight (isobaric), their electronic environments differ significantly.

  • 2-(4-Bromophenyl) isomers exhibit high symmetry, resulting in simplified AA'BB' coupling patterns in

    
    H NMR and red-shifted UV-Vis absorption due to extended conjugation.
    
  • 2-(3-Bromophenyl) isomers lack this symmetry, producing complex ABCD spin systems and distinct "isolated hydrogen" signatures in both NMR and IR.

Strategic Analysis: Electronic & Structural Causality

The core difference lies in the Hammett Substituent Effect and molecular symmetry.

Feature2-(4-Bromophenyl) [Para]2-(3-Bromophenyl) [Meta]
Symmetry

(local axis through C1-C4)

(plane of ring only)
Electronic Effect Inductive (-I) & Resonance (+R)Primarily Inductive (-I)
Conjugation Continuous

-system (bathochromic shift)
Cross-conjugated (hypsochromic shift)
Reactivity Electrophilic attack directed ortho to BrElectrophilic attack directed ortho/para to Br

Spectroscopic Deep Dive

A. H NMR Spectroscopy (The Gold Standard)

This is the most reliable method for differentiation. The key diagnostic region is the aromatic window (7.0 – 8.5 ppm).

2-(4-Bromophenyl) Isomer
  • Pattern: Classic AA'BB' system (often appears as two distinct doublets).

  • Integration: 2H each.

  • Coupling (

    
    ):  Ortho-coupling (
    
    
    
    Hz).
  • Logic: The protons at positions 2' and 6' are chemically equivalent, as are the protons at 3' and 5'.

  • Visual Check: Look for a "roofing effect" pointing towards each other if chemical shifts are close, or two clean doublets if separated.

2-(3-Bromophenyl) Isomer
  • Pattern: ABCD system (four distinct signals for the phenyl ring).

  • Diagnostic Signal (H2'): A Singlet (or narrow doublet,

    
     Hz) appearing downfield. This proton is isolated between the heterocyclic attachment and the Bromine.
    
  • Diagnostic Signal (H5'): A Triplet (pseudo-triplet,

    
    ) corresponding to the proton at the 5-position, coupled to both H4' and H6'.
    
  • Logic: Lack of symmetry makes every proton on the phenyl ring unique.

B. Infrared (IR) Spectroscopy

IR is excellent for quick "fingerprinting" of the substitution pattern using Out-of-Plane (OOP) C-H bending vibrations.

IsomerWavenumber (

)
Assignment
Para (4-Br) 800 – 850 2 Adjacent Hydrogens (Strong, sharp band)
Meta (3-Br) 750 – 800 3 Adjacent Hydrogens
~690 1 Isolated Hydrogen (H2')
C. UV-Vis Spectroscopy[1][2]
  • Para: The 4-bromo substituent allows for linear conjugation through the phenyl ring into the heterocycle (if planar). Expect a Red Shift (Bathochromic) in the

    
     compared to the meta isomer.
    
  • Meta: The 3-position is a node in the conjugation pathway for certain resonance structures. Expect a Blue Shift (Hypsochromic) or lower molar absorptivity (

    
    ).
    

Visual Logic: Identification Workflow

The following diagram illustrates the decision matrix for identifying your isomer based on experimental data.

IsomerID Start Unknown Isomer Sample (2-Bromophenyl-Heterocycle) NMR Run 1H NMR (CDCl3) Start->NMR SymmetryCheck Check Phenyl Region (7.0 - 8.0 ppm) NMR->SymmetryCheck ParaPath Two Doublets (2H each) Symmetric AA'BB' Pattern SymmetryCheck->ParaPath High Symmetry MetaPath Singlet + 2 Doublets + Triplet Complex ABCD Pattern SymmetryCheck->MetaPath No Symmetry ResultPara IDENTIFIED: 2-(4-Bromophenyl) Isomer (Para) ParaPath->ResultPara ResultMeta IDENTIFIED: 2-(3-Bromophenyl) Isomer (Meta) MetaPath->ResultMeta IRCheck Verify with IR (OOP Bending) ResultPara->IRCheck Confirm: ~820 cm-1 ResultMeta->IRCheck Confirm: ~780 & 690 cm-1

Caption: Decision tree for spectroscopic differentiation of meta vs. para bromophenyl isomers.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Synthesis)

To generate authentic standards for comparison, use this robust protocol.

Reagents:

  • Aryl halide: 2-Chloropyridine (1.0 equiv)

  • Boronic Acid: 3-Bromophenylboronic acid (Meta) OR 4-Bromophenylboronic acid (Para) (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with solvent and sparge with Nitrogen for 15 mins.

  • Assembly: Add aryl halide, boronic acid, base, and Pd catalyst under inert atmosphere.

  • Reaction: Seal and heat to 90°C for 12-16 hours .

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The para isomer often elutes slightly slower due to higher polarity/planarity, but this varies by stationary phase.

Protocol B: NMR Characterization

Sample Prep: Dissolve ~5-10 mg of purified solid in 0.6 mL


. Ensure the solution is particle-free to maintain resolution.
Acquisition: 
  • Minimum 400 MHz spectrometer.

  • Spectral Width: -2 to 12 ppm.

  • Scans: 16 (sufficient for proton).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling (

    
     Hz) in the meta isomer.
    

Comparison Table: 2-(Bromophenyl)pyridine Data

Signal2-(4-Bromophenyl)pyridine2-(3-Bromophenyl)pyridine
H2' (Phenyl) Doublet (part of AA'BB')Singlet (isolated,

ppm)
H3' (Phenyl) Doublet (ortho to Br)N/A (Substituted)
H4' (Phenyl) N/A (Substituted)Doublet (ortho to H5')
H5' (Phenyl) Doublet (ortho to H6')Triplet (pseudo-t,

ppm)
H6' (Phenyl) Doublet (ortho to Py)Doublet (ortho to H5')
Coupling

Hz (Ortho only)

Hz (Ortho + Meta)

References

  • Beeby, A. et al. "Photophysical properties of bis-cyclometalated iridium(III) complexes." Journal of Materials Chemistry, 2011.

  • BenchChem. "A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions." BenchChem Technical Guides, 2025.

  • National Institutes of Health (NIH). "2-(3-Bromophenyl)pyridine - PubChem Compound Summary." PubChem, 2025.[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for IR OOP bands).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Executive Chemical Risk Profile

Compound: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Chemical Class: Halogenated Imidazo[1,2-a]pyridine Heterocycle CAS (Analog Reference): 1023-01-4 (Isomer 2-(4-Br)-6-Me); Treat as Novel Chemical Entity (NCE).

As a Senior Application Scientist, my assessment of this compound goes beyond standard Safety Data Sheet (SDS) boilerplate. The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently serving as the pharmacophore for GABA-A receptor ligands (e.g., Zolpidem) and anti-infective agents [1].

Operational Hazard Classification:

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

  • Latent Hazard (Critical): High Pharmacological Potential. Due to the structural similarity to potent CNS drugs, this compound must be handled as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³) until specific toxicological data proves otherwise [2].

  • Physical State: Solid (likely crystalline powder). High potential for electrostatic dust generation.

The "Why": Mechanistic Basis for PPE Selection

We do not select PPE arbitrarily; we select it based on the compound's physicochemical interaction with biological barriers.

  • Lipophilicity & Skin Absorption: The imidazopyridine core, combined with the methyl and bromophenyl groups, increases lipophilicity (LogP > 3.0 estimated). This facilitates rapid transdermal absorption. Standard latex gloves are permeable to the organic solvents (DCM, DMSO) used to dissolve this compound, creating a "vehicle effect" that carries the toxin through the skin.

  • Halogenation: The bromine substituent increases the molecular weight and potential for thyroid interaction or irritation, but more importantly, it serves as a reactive handle. In synthesis, this is often a precursor for palladium-catalyzed cross-couplings; the reaction mixtures may contain heavy metals, necessitating stricter waste protocols.

  • Dust Dynamics: As a heterocyclic amine, the static powder can aerosolize easily during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.

PPE & Engineering Control Matrix

This matrix dictates the "Last Line of Defense" (PPE) based on the "First Line of Defense" (Engineering Controls).

Operation PhaseEngineering Control (Primary)Hand ProtectionRespiratory ProtectionBody/Eye Protection
1. Weighing / Solid Handling Powder Containment Hood or Vented Balance Enclosure (Face velocity: 0.3–0.5 m/s)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately if contaminated.N95 (Minimum) ; P100 or PAPR recommended if handling >1g outside an enclosure.Lab Coat (Tyvek sleeves recommended), Safety Glasses with Side Shields.
2. Solvation / Synthesis Chemical Fume Hood (Sash at working height).Chemical Resistant Laminate (e.g., Silver Shield) if using DCM/THF. Standard Nitrile for Methanol/Water.None required if sash is positioned correctly.Chemical Splash Goggles (if refluxing/pressurized); Standard Lab Coat.
3. Quenching / Work-up Chemical Fume Hood .Long-cuff Nitrile (Thick: >6 mil) to protect wrists during separatory funnel agitation.Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if handling outside hood.Face Shield + Goggles (Risk of exothermic splash).
4. Spill Cleanup (<50g) Isolate Area .Double Nitrile or Butyl Rubber.Full-face Elastomeric Respirator (P100/OV combo).Tyvek Suit (Disposable).[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound. It integrates the physical state of the chemical with the required safety barriers.

G Start Start: Handling 2-(3-Br)-8-Me-Imidazo StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Weighing Weighing Protocol Solid->Weighing EngControl_Solid REQ: Vented Balance Enclosure (HEPA Filtered) Weighing->EngControl_Solid PPE_Solid PPE: Double Nitrile + N95/P100 EngControl_Solid->PPE_Solid Hood REQ: Chemical Fume Hood Liquid->Hood SolventCheck Solvent: DCM or DMSO? Gloves_Laminate REQ: Laminate/Barrier Gloves (Silver Shield) SolventCheck->Gloves_Laminate Yes (Permeable) Gloves_Nitrile REQ: Standard Nitrile Gloves SolventCheck->Gloves_Nitrile No (Polar/Aq) Hood->SolventCheck

Caption: Operational Logic Flow for PPE selection based on physical state and solvent permeability.

Emergency Response & Decontamination

In the event of exposure or release, immediate action minimizes systemic absorption.

A. Skin Exposure (Solid or Liquid):

  • Drench: Immediately flush the area with water for 15 minutes.[2][3] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption of the lipophilic heterocycle.

  • Soap: Use a mild surfactant (soap) to emulsify the organic compound.

  • Medical: Report as a "Potential Bioactive Exposure" (mentioning Imidazopyridine class).

B. Spill Management (Dry Powder):

  • Do NOT sweep dry (creates dust).

  • Protocol: Cover spill with wet paper towels (water or PEG-400) to dampen the powder. Scoop up the damp slurry into a wide-mouth jar.

  • Decontamination: Wipe surface with 10% bleach solution followed by water.

C. Disposal (Waste Stream):

  • This compound contains Bromine and Nitrogen .[4][5]

  • Must be segregated into Halogenated Organic Waste .

  • Do not mix with oxidizing acids (Nitric acid) as this may liberate Bromine gas (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9841463, Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Exposure Banding: A Conversation with NIOSH Science. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.